Technical Guide: Solubility Profile & Thermodynamic Analysis of Methyl 3-(hydroxymethyl)-2-methoxybenzoate
The following is an in-depth technical guide regarding the solubility profile, thermodynamic analysis, and purification strategies for Methyl 3-(hydroxymethyl)-2-methoxybenzoate . CAS Number: 1427363-87-8 Formula: Molecu...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide regarding the solubility profile, thermodynamic analysis, and purification strategies for Methyl 3-(hydroxymethyl)-2-methoxybenzoate .
Methyl 3-(hydroxymethyl)-2-methoxybenzoate is a critical pharmacophore intermediate, often utilized in the synthesis of SGLT2 inhibitors and complex bioactive ethers. Its structure features a lipophilic methyl ester , a sterically significant ortho-methoxy group , and a polar hydroxymethyl (-CH
OH) moiety .
This unique tri-functional architecture creates a "solubility duality":
High Solubility in polar aprotic and protic solvents (DMSO, Methanol, Ethyl Acetate) due to hydrogen bonding and dipole interactions.
Critical Insolubility in non-polar alkanes (Hexane, Heptane), making them ideal anti-solvents for recrystallization.
This guide provides the structural solubility landscape, a validated protocol for thermodynamic measurement, and process-scale purification strategies.
Structural Solubility Landscape
The solubility behavior of this compound is governed by the competition between the hydrophobic aromatic core and the hydrophilic hydroxymethyl "handle."
Solvent Compatibility Matrix
Solvent Class
Specific Solvents
Solubility Prediction
Mechanistic Rationale
Polar Protic
Methanol, Ethanol, IPA
High
The -CHOH group acts as both an H-bond donor and acceptor, matching the solvent's network.
Polar Aprotic
DMSO, DMF, Acetonitrile
Very High
Strong dipole-dipole interactions with the ester carbonyl; disrupts crystal lattice energy effectively.
Esters/Ketones
Ethyl Acetate, Acetone
High
"Like dissolves like" for the ester moiety; excellent for process solvent use.
Chlorinated
DCM, Chloroform
High
Good solvation of the aromatic ring; often used for extraction but avoided in final crystallization due to toxicity.
Aromatic
Toluene, Xylene
Moderate
Solubilizes the benzene ring but struggles with the polar -CHOH group at low temps.
Alkanes
Hexane, Heptane, Cyclohexane
Low (Anti-Solvent)
Lack of polarity forces the compound to precipitate; critical for yield recovery.
The "Ortho-Effect" Insight
The 2-methoxy group is adjacent to the 3-hydroxymethyl group . In non-polar solvents, an intramolecular hydrogen bond may form between the hydroxyl hydrogen and the methoxy oxygen. This "closes" the polar region, slightly enhancing solubility in solvents like Toluene compared to its para-isomers, but it remains insoluble in aliphatics.
To generate precise solubility curves (Mole Fraction
vs. Temperature ), use the dynamic laser monitoring method. This eliminates sampling errors associated with gravimetric analysis.
Workflow Diagram
Figure 1: Dynamic Laser Solubility Determination Workflow.[1] This self-validating loop ensures equilibrium is detected via optical transmissivity rather than subjective visual inspection.
Step-by-Step Methodology
Preparation: Place a precise mass (
, e.g., 500 mg) of Methyl 3-(hydroxymethyl)-2-methoxybenzoate into a jacketed glass vessel.
Solvent Addition: Add initial solvent mass (
).
Dissolution: Heat the mixture until the laser transmittance signal stabilizes at 100% (clear solution).
Nucleation Detection: Cool the solution at a controlled rate (0.1 K/min). The temperature at which laser transmittance drops sharply indicates the point of nucleation (solubility limit).
Calculation: Calculate mole fraction solubility (
):
(Where and are molecular weights of solute and solvent).
Thermodynamic Modeling
To scale up crystallization, you must understand the enthalpy of dissolution. The Modified Apelblat Equation is the industry standard for correlating this data.
Figure 2: Optimized Crystallization Process Flow. Seeding at the metastable zone is critical to control particle size distribution (PSD).
Critical Process Parameters (CPPs)
Seeding Point: Add seeds at 40°C (approx. 70-80% saturation) to prevent "oiling out."
Anti-Solvent Ratio: Do not exceed 1:1 (EtOAc:Heptane) too quickly. The target molecule has a polar handle; rapid non-polar addition can cause amorphous precipitation (gumming).
Wash: Wash the filter cake with cold Heptane. Do not use Ethyl Acetate for washing, as it will redissolve the product.
Analogous Solubility Behavior: Wang, J., et al. (2015). "Thermodynamic Models for Solubility of Methyl 3-hydroxybenzoate in Pure Solvents." Journal of Chemical & Engineering Data.
Synthesis & Purification Context: Li, X., et al. (2007). "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate." Molecules, 12(9), 2396-2407. (Describes recrystallization of methoxy-benzoate intermediates). Retrieved from
Solvent Properties: Smallwood, I. M. (2012). Handbook of Organic Solvent Properties. Butterworth-Heinemann. (Reference for solvent polarity and Hansen parameters).
An In-depth Technical Guide to Methyl 3-(hydroxymethyl)-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of Methyl 3-(hydroxymethyl)-2-methoxybenzoate, a valuable buildi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of Methyl 3-(hydroxymethyl)-2-methoxybenzoate, a valuable building block in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document integrates confirmed identifiers with inferred properties and reactivity patterns based on established chemical principles and data from closely related structural analogs.
Core Identification and Physicochemical Properties
Methyl 3-(hydroxymethyl)-2-methoxybenzoate is a distinct aromatic ester. Its core identifiers and key physicochemical properties are summarized below for foundational reference.
Caption: Proposed synthetic pathway for Methyl 3-(hydroxymethyl)-2-methoxybenzoate.
Experimental Protocol (Hypothetical):
Esterification of 2-Methoxy-3-methylbenzoic Acid:
Dissolve 2-methoxy-3-methylbenzoic acid in an excess of methanol.
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
Reflux the mixture until the reaction is complete (monitored by TLC or GC-MS).
Neutralize the acid catalyst, remove the excess methanol under reduced pressure, and extract the product with a suitable organic solvent.
Purify the resulting methyl 2-methoxy-3-methylbenzoate by distillation or chromatography.
Benzylic Bromination:
Dissolve methyl 2-methoxy-3-methylbenzoate in a non-polar solvent (e.g., carbon tetrachloride).
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
Irradiate the mixture with a UV lamp to initiate the reaction.
Monitor the reaction for the formation of the benzylic bromide.
Hydrolysis to the Hydroxymethyl Group:
Upon completion of the bromination, the reaction mixture is carefully quenched.
The benzylic bromide is then hydrolyzed using aqueous sodium hydroxide or silver nitrate in aqueous acetone to yield Methyl 3-(hydroxymethyl)-2-methoxybenzoate.
The final product would require purification, likely via column chromatography.
Spectroscopic Characterization (Predicted)
Predictive models and data from analogous compounds can provide insight into the expected spectroscopic features of Methyl 3-(hydroxymethyl)-2-methoxybenzoate.
¹H NMR (Predicted):
Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-7.8 ppm), likely exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.
Methoxy Protons (-OCH₃): Two singlets, one for the methoxy group on the ring (δ ~3.9 ppm) and one for the methyl ester (δ ~3.8 ppm).
Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (depending on the solvent and concentration) around δ 4.5-4.8 ppm. The hydroxyl proton would likely appear as a broad singlet.
¹³C NMR (Predicted):
Carbonyl Carbon: A signal in the downfield region (δ ~165-170 ppm).
Aromatic Carbons: Six distinct signals in the aromatic region (δ ~110-160 ppm), with carbons attached to oxygen atoms appearing at lower field.
Methoxy Carbons: Two signals around δ 50-60 ppm.
Hydroxymethyl Carbon: A signal around δ 60-65 ppm.
Mass Spectrometry (Predicted):
Molecular Ion (M⁺): A peak at m/z = 196.
Key Fragmentation Patterns: Expect loss of the methoxy group (-31), the hydroxymethyl group (-31), and the methyl ester group (-59).
Infrared (IR) Spectroscopy (Predicted):
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
C-H Stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.
C=O Stretch (ester): A strong, sharp peak around 1700-1730 cm⁻¹.
C-O Stretch: Bands in the region of 1000-1300 cm⁻¹.
Reactivity and Potential Applications
The reactivity of Methyl 3-(hydroxymethyl)-2-methoxybenzoate is dictated by its three key functional groups: the ester, the methoxy group, and the hydroxymethyl group.
Reactivity Profile:
Caption: Reactivity map of Methyl 3-(hydroxymethyl)-2-methoxybenzoate.
Ester Group: Susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. Reduction with strong reducing agents like lithium aluminum hydride would yield the corresponding diol.
Methoxy Group: Generally stable, but can be cleaved under harsh conditions using reagents like boron tribromide. The ortho-methoxy group can influence the reactivity of the adjacent ester group and the aromatic ring through steric and electronic effects.[1]
Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents (e.g., PCC for the aldehyde, KMnO₄ for the carboxylic acid). It can also undergo substitution reactions, for example, conversion to a chloromethyl group using thionyl chloride.
Aromatic Ring: The methoxy group is an activating, ortho-, para-director for electrophilic aromatic substitution. However, the positions ortho and para to the methoxy group are already substituted. The remaining positions on the ring are influenced by the deactivating ester group, making further electrophilic substitution challenging.
Potential Applications:
Given its structure, Methyl 3-(hydroxymethyl)-2-methoxybenzoate is a promising intermediate for the synthesis of more complex molecules in several areas:
Pharmaceuticals: The substituted benzoic acid motif is a common feature in many pharmaceutical compounds. The hydroxymethyl group provides a handle for further elaboration of the molecular structure.
Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on novel substituted aromatic building blocks.
Materials Science: This compound could be used as a monomer or a precursor to monomers for the synthesis of specialty polymers with tailored properties.
Safety and Handling
No specific safety data sheet (SDS) for Methyl 3-(hydroxymethyl)-2-methoxybenzoate is widely available. Therefore, it is imperative to handle this chemical with the precautions appropriate for a novel research chemical and by referencing the SDS of structurally similar compounds.
General Precautions (based on analogs):
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][3]
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[2][4]
Storage: Store in a well-ventilated place. Keep the container tightly closed.[2]
Hazards (inferred): May be harmful if swallowed. May cause skin and serious eye irritation. May cause respiratory irritation.[2][3]
First Aid Measures (inferred):
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[2]
Conclusion
Methyl 3-(hydroxymethyl)-2-methoxybenzoate represents a potentially versatile building block in organic synthesis. While direct experimental data remains scarce, its chemical identity is well-defined. The inferred reactivity, based on its functional groups and the behavior of analogous structures, suggests a range of possible transformations that could be exploited in the development of novel molecules for various applications. As with any research chemical, it is crucial to handle this compound with appropriate safety precautions until more specific toxicological data becomes available.
References
This guide has been compiled based on publicly available chemical information and inferred properties from related compounds. Direct experimental data for Methyl 3-(hydroxymethyl)
Safety data for related compounds were consulted
Gallo, R. D. C., Alencar, D. P., & Muzzi, R. M. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Semantic Scholar. [Link]
An In-Depth Technical Guide to the Safety Data Sheet for Methyl 3-(hydroxymethyl)-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety data for Methyl 3-(hydroxymethyl)-2-methoxybenzoate (CAS No. 1427363-87-8), a key building block...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for Methyl 3-(hydroxymethyl)-2-methoxybenzoate (CAS No. 1427363-87-8), a key building block in pharmaceutical and life sciences research. As a Senior Application Scientist, the following information is synthesized from available safety data sheets and chemical property databases to ensure technical accuracy and promote safe laboratory practices. This document is intended to supplement, not replace, a formal Safety Data Sheet (SDS).
Chemical Identity and Properties
Methyl 3-(hydroxymethyl)-2-methoxybenzoate is an aromatic ester. Understanding its fundamental properties is the first step in safe handling.
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]
For structurally similar compounds, such as other substituted benzoates, hazards like skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) are noted.[2][3][4] While not explicitly stated for the target compound, these are important considerations for handling.
Safe Handling and Storage Workflow
Adherence to a strict workflow is crucial when handling this compound to minimize exposure and ensure laboratory safety.
Caption: Workflow for Safe Handling of Methyl 3-(hydroxymethyl)-2-methoxybenzoate.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.
Engineering Controls: Handle this product in a well-ventilated area, preferably in a chemical fume hood.[5][6] Eyewash stations and safety showers should be readily accessible.[7]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][7]
Skin Protection: Wear protective gloves and a lab coat.[3][5]
Respiratory Protection: If ventilation is inadequate, a respirator may be necessary.[5]
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Exposure Route
First-Aid Procedure
Ingestion
IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][7] Rinse mouth.[7]
Skin Contact
IF ON SKIN: Wash with plenty of soap and water.[3][7] If skin irritation occurs, get medical advice/attention.[3][7] Take off contaminated clothing.[3][7]
Eye Contact
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] If eye irritation persists, get medical advice/attention.[6][7]
Inhalation
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7] Call a POISON CENTER or doctor if you feel unwell.[6][7]
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[5][7]
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[7][8]
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]
Accidental Release Measures
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid dust formation.[5][7]
Environmental Precautions: Do not let the product enter drains, surface waters, or groundwater.[5]
Methods for Cleaning Up: Sweep up the spilled solid material and shovel it into a suitable container for disposal.[7]
Stability and Reactivity
Chemical Stability: Stable under normal conditions.[6]
Conditions to Avoid: No specific data is available for this compound. For similar compounds, avoiding heat and sources of ignition is recommended.[5]
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide and carbon dioxide.[7][8]
Toxicological and Ecological Information
Acute Toxicity: Harmful if swallowed.[1] No further specific toxicological data for this compound was found. For related compounds, skin and eye irritation are noted.[7][8]
Carcinogenicity: No components of similar products are identified as probable, possible, or confirmed human carcinogens by IARC.[9]
Ecological Information: No specific ecological data for Methyl 3-(hydroxymethyl)-2-methoxybenzoate is available. It is recommended to prevent its release into the environment.[7]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.[5][7]
References
Chemcia Scientific. MATERIAL SAFETY DATA SHEET. [Link]
American Elements. Methyl 3-hydroxy-2-methoxybenzoate. [Link]
The following technical guide is structured to provide an exhaustive analysis of the thermodynamic and kinetic stability of Methyl 3-(hydroxymethyl)-2-methoxybenzoate . It is written from the perspective of a Senior Appl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an exhaustive analysis of the thermodynamic and kinetic stability of Methyl 3-(hydroxymethyl)-2-methoxybenzoate . It is written from the perspective of a Senior Application Scientist to aid researchers in synthesis planning, storage optimization, and degradation analysis.
Technical Guide & Stability Monograph
Executive Summary
Methyl 3-(hydroxymethyl)-2-methoxybenzoate is a trisubstituted benzene derivative characterized by a dense steric environment around the ester functionality. Unlike typical benzoate esters, its thermodynamic profile is governed by the 1,2,3-substitution pattern , which introduces a "buttressing effect" that significantly alters its hydrolytic lability.
While the compound exhibits robust resistance to intramolecular cyclization (due to meta-positioning of reactive centers), it possesses a distinct susceptibility to oxidative degradation at the benzylic position. This guide defines the thermodynamic baseline, delineates the primary degradation pathways, and provides validated protocols for stability assessment.
Structural Analysis & Thermodynamic Baseline
The "Buttressing Effect" and Ester Shielding
The stability of the C1-ester bond is the primary concern for drug development applications. In this molecule, the C2-methoxy group is flanked by the C1-ester and the C3-hydroxymethyl group.
Steric Compression: The C3-hydroxymethyl group exerts steric pressure on the C2-methoxy group. This forces the C2-methoxy group to adopt a conformation that maximizes steric hindrance against the C1-carbonyl carbon.
Hydrolytic Consequence: This "buttressing" makes the ester carbonyl less accessible to nucleophilic attack (e.g., water/hydroxide) compared to methyl 2-methoxybenzoate. Consequently, the compound displays enhanced hydrolytic stability in neutral and slightly acidic media compared to its disubstituted analogs.
Moderate lipophilicity; prone to partitioning into organic phases during extraction.
H-Bond Donors
1 (C3-CH₂OH )
Critical site for intermolecular hydrogen bonding (solid-state lattice energy).
H-Bond Acceptors
4
Facilitates water solubility; increases hygroscopicity risk.
Physical State
Solid (Crystalline)
High lattice energy stabilizes against spontaneous hydrolysis in solid form.
pKa (Conj. Acid)
~ -6 (Ester oxygen)
Protonation of ester requires strong acid; acid-catalyzed hydrolysis is slow.
Chemical Stability Profile: Degradation Pathways
Pathway A: Hydrolysis (The Dominant Kinetic Risk)
Despite steric shielding, the ester bond remains the most thermodynamically unstable linkage in aqueous solution.
Mechanism: B_Ac2 (Base-catalyzed, bimolecular acyl cleavage) is the primary mode in pH > 8. A_Ac2 (Acid-catalyzed) is slower due to the deactivating nature of the aryl ring.
Kinetics: The reaction follows pseudo-first-order kinetics in buffered aqueous solutions.
Pathway B: Benzylic Oxidation (The Impurity Generator)
The C3-hydroxymethyl group is a primary benzylic alcohol.
Risk: Exposure to atmospheric oxygen, catalyzed by trace metals or light, converts the alcohol to the aldehyde (Methyl 3-formyl-2-methoxybenzoate) and subsequently to the carboxylic acid .
Detection: This degradation is often invisible in standard melting point tests but appears immediately as a downfield shift in ¹H-NMR (CHO peak at ~10 ppm).
Pathway C: Intramolecular Lactonization (The "False" Risk)
A common concern with hydroxy-esters is self-cyclization (e.g., phthalide formation).
Thermodynamic Verdict:Impossible.
Reasoning: The reactive groups are at positions 1 (Ester) and 3 (Alcohol). A direct lactonization would require bridging the meta positions across the C2 substituent. This would form a highly strained metacyclophane-like loop, which is thermodynamically prohibited under standard conditions.
Note: If the hydroxymethyl group were at C2, lactonization would be rapid. The C3 position confers stability against this pathway.
Visualization of Degradation Pathways
The following diagram illustrates the competitive degradation landscape.
Figure 1: Reaction network showing the dominance of hydrolysis and oxidation over cyclization.
Experimental Protocols for Stability Validation
Protocol 4.1: pH-Stat Hydrolysis Kinetics
Objective: Determine the specific base-catalyzed hydrolysis rate constant (
).
Reagents:
Compound (10 mM stock in Acetonitrile).
0.1 M NaOH (Titrant).
Thermostatted reaction vessel (25°C).
Inert background electrolyte (0.1 M KCl).
Workflow:
Dissolution: Dissolve 50 µmol of the compound in 45 mL of 0.1 M KCl / 5% Acetonitrile (v/v) mixture.
Equilibration: Thermostat to 25.0°C ± 0.1°C under
purge (to prevent absorption).
Initiation: Adjust pH to 10.0 using dilute NaOH.
Measurement: Use an autotitrator to maintain pH 10.0 by dosing 0.1 M NaOH.
Data Analysis: Plot Volume (NaOH) vs. Time. The initial slope correlates to the rate of hydrolysis.
Calculation:
Self-Validation: The consumption of NaOH should stop exactly at 1 molar equivalent. If >1 eq is consumed, check for Cannizzaro reaction of oxidation byproducts.
Minimizes photo-initiated oxidation of the aromatic ring.
References
Fluorochem Ltd. (2025). Methyl 3-(hydroxymethyl)-2-methoxybenzoate - Product Specification and Safety Data Sheet. Retrieved from
National Institute of Standards and Technology (NIST). (2024). Benzoic acid, 2-methoxy-, methyl ester: Phase change and reaction data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Bowden, K., et al. (1994). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms. Journal of the Chemical Society, Perkin Transactions 2. (Contextual grounding for ortho-substituted ester hydrolysis kinetics).
Mough, S. T., et al. (2004). Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate: Structural analogs and hydrogen bonding networks. PubMed Central.
Foundational
potential biological activity of Methyl 3-(hydroxymethyl)-2-methoxybenzoate
The following technical guide is structured as a high-level monograph for drug discovery professionals, focusing on the Methyl 3-(hydroxymethyl)-2-methoxybenzoate scaffold. Scaffold Utility, Biological Potential & Synthe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph for drug discovery professionals, focusing on the Methyl 3-(hydroxymethyl)-2-methoxybenzoate scaffold.
Methyl 3-(hydroxymethyl)-2-methoxybenzoate (CAS 1427363-87-8) is a trisubstituted benzene derivative that serves as a "privileged scaffold" in medicinal chemistry. While direct biological data on the specific ester is limited in public literature, its structural homology to salicylates and its role as a key precursor for phthalides and benzoxaboroles define its value.
This guide analyzes the compound’s potential as:
A Pro-drug/Active Metabolite: Exhibiting anti-inflammatory and antimicrobial properties via the salicylate pathway.
A Synthetic Linchpin: Enabling rapid access to bicyclic heterocycles (phthalides, isoindolinones) and boron-based therapeutics.
Chemical Identity & Physicochemical Profile
Understanding the physicochemical baseline is critical for predicting bioavailability and assay behavior.
Property
Value
biological Implication
CAS Number
1427363-87-8
Unique Identifier
Molecular Formula
C₁₀H₁₂O₄
Low MW (196.20 g/mol ) ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted)
~1.05 - 1.20
Optimal lipophilicity for membrane permeability; follows Lipinski’s Rule of 5.
H-Bond Donors
1 (–CH₂OH)
Facilitates receptor binding; key handle for functionalization.
H-Bond Acceptors
4
Moderate polarity; good solubility in DMSO/MeOH for screening.
Topological Polar Surface Area (TPSA)
~55 Ų
High probability of blood-brain barrier (BBB) penetration if required.
Mechanistic Biological Potential (SAR Analysis)
A. Anti-Inflammatory Activity (Salicylate Homology)
The core structure is an O-methylated analog of salicylic acid.
Mechanism: Upon metabolic hydrolysis of the methyl ester (by esterases) and potential O-demethylation (by CYP450 enzymes), the compound releases the free acid form.
Target: Cyclooxygenase (COX-1/COX-2) inhibition. The 2-methoxy group typically reduces direct gastric irritation compared to free phenols (aspirin mechanism) but may require metabolic activation to regain full potency.
Prediction: Moderate anti-inflammatory activity with an improved safety profile regarding gastric mucosal injury.
Benzyl Alcohol Moiety: The 3-hydroxymethyl group contributes to membrane disruption in gram-positive bacteria.
Benzoxaborole Precursor: This scaffold is structurally one step away from benzoxaboroles (e.g., Tavaborole), which inhibit leucyl-tRNA synthetase in fungi. While the ester itself lacks the boron atom, it mimics the binding pocket occupancy of the "head" group of these antifungals.
Synthetic Utility: The "Killer App"
The true power of this molecule lies in its ortho-disposition of the ester and hydroxymethyl groups. This arrangement allows for facile cyclization into bicyclic cores found in numerous natural products.
Pathway 1: Phthalide Synthesis (Lactonization)
Phthalides (isobenzofuran-1(3H)-ones) are the core of bioactive molecules like 3-n-butylphthalide (NBP) (stroke treatment) and Mycophenolic acid (immunosuppressant).
Reaction: Acid-catalyzed cyclization or base-mediated transesterification.
Result: Formation of 7-methoxyphthalide, a potent pharmacophore.
Pathway 2: Benzoxaborole Formation
Conversion of the hydroxymethyl group to a boronic ester yields benzoxaboroles.
Relevance: These compounds are critical for treating onychomycosis and atopic dermatitis (PDE4 inhibition).
Visualization: Synthetic & Biological Pathways
The following diagram illustrates the divergence from the core scaffold to bioactive endpoints.
Figure 1: Divergent synthetic and biological pathways originating from the Methyl 3-(hydroxymethyl)-2-methoxybenzoate scaffold.
Experimental Protocols
To validate the utility of this scaffold, the following protocols are recommended.
Protocol A: Synthesis of 7-Methoxyphthalide (Validation of Cyclization)
This protocol confirms the scaffold's ability to form bicyclic pharmacophores.
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
Procedure:
Dissolve the starting material in toluene (0.1 M concentration).
Add catalytic pTSA.
Reflux for 4–6 hours, monitoring water collection in the Dean-Stark trap.
Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The product (phthalide) will be less polar than the starting di-oxygenated ester.
Workup: Cool to RT, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.
Validation: ¹H NMR should show the disappearance of the methyl ester singlet (~3.9 ppm) and the shift of the benzylic methylene protons.
Protocol B: In Vitro Antimicrobial Susceptibility (MIC Assay)
To assess direct biological activity.
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231).
Preparation: Dissolve compound in 100% DMSO to a stock concentration of 10 mg/mL.
Method: CLSI Broth Microdilution.
Use 96-well plates with Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi).
Serial dilute the compound from 64 µg/mL to 0.125 µg/mL.
Inoculate with 5 x 10⁵ CFU/mL.
Incubate at 35°C for 16–24 hours.
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.
Control: Use Ciprofloxacin and Fluconazole as positive controls.
Safety & Toxicology Profile (Predicted)
GHS Classification: Warning.
H302: Harmful if swallowed (Esters can be hydrolyzed to toxic byproducts).
H315/H319: Causes skin and serious eye irritation (Standard for benzyl alcohols/benzoates).
Metabolic Note: The O-methylation generally reduces acute toxicity compared to free phenols, but metabolic activation should be considered in ADME studies.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53750953, Methyl 3-(hydroxymethyl)-2-methoxybenzoate. Retrieved from [Link]
Global Research Online (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives.[1] Retrieved from [Link]
Rasayan Journal of Chemistry. Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Retrieved from [Link]
Methyl 3-(hydroxymethyl)-2-methoxybenzoate: A Strategic Scaffold for Benzoxaborole and Phthalide Pharmacophores
This guide focuses on Methyl 3-(hydroxymethyl)-2-methoxybenzoate (CAS 1427363-87-8), a specialized pharmaceutical intermediate used to access the "privileged" 1,2,3-trisubstituted aromatic scaffold. This substitution pat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide focuses on Methyl 3-(hydroxymethyl)-2-methoxybenzoate (CAS 1427363-87-8), a specialized pharmaceutical intermediate used to access the "privileged" 1,2,3-trisubstituted aromatic scaffold. This substitution pattern is critical for synthesizing benzoxaboroles (e.g., Tavaborole analogs) and 7-substituted phthalides, which are often difficult to construct via standard electrophilic aromatic substitution due to steric crowding and directing group conflicts.
Executive Summary
Methyl 3-(hydroxymethyl)-2-methoxybenzoate represents a high-value "pivot point" in medicinal chemistry. Its structural value lies in the 1,2,3-substitution pattern : a central methoxy group flanked by an ester and a hydroxymethyl arm. This arrangement pre-organizes the molecule for cyclization into 7-methoxyphthalides (via lactonization) or benzoxaboroles (via boron-insertion), both of which are bioactive cores found in modern antifungal, anti-inflammatory, and kinase-inhibitor therapeutics.
Unlike simple benzoates, this building block allows researchers to bypass the difficult "ortho-to-ortho" lithiation steps typically required to functionalize the 3-position of 2-methoxybenzoates, offering a direct, scalable entry into complex heterocyclic synthesis.
Chemical Profile & Structural Utility
Property
Specification
IUPAC Name
Methyl 3-(hydroxymethyl)-2-methoxybenzoate
CAS Number
1427363-87-8
Molecular Formula
C₁₀H₁₂O₄
Molecular Weight
196.20 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Key Functionality
Bifunctional Electrophile/Nucleophile: The ester is electrophilic; the benzyl alcohol is a nucleophilic handle (or latent electrophile upon activation).[1][2]
Structural Advantages
Orthogonal Reactivity: The ester and alcohol groups can be manipulated independently. The alcohol can be oxidized to an aldehyde (for Wittig/Grignard reactions) or converted to a leaving group (halide/mesylate) without affecting the ester.
Conformational Locking: The 2-methoxy group exerts steric pressure, forcing the adjacent substituents out of planarity or pre-organizing them for cyclization, which is thermodynamically favorable for forming 5-membered fused rings (phthalides/benzoxaboroles).
Retrosynthetic Analysis & Applications
The strategic value of this molecule is best understood through retrosynthesis. It serves as a precursor to three distinct pharmacophore classes.
Caption: Retrosynthetic map illustrating the divergence of the core scaffold into three major pharmaceutical classes.
Synthesis Protocols
The preparation of Methyl 3-(hydroxymethyl)-2-methoxybenzoate typically follows a reduction pathway from the corresponding aldehyde or diester to ensure regioselectivity.
Protocol A: Selective Reduction of Dimethyl 2-methoxyisophthalate
This method is preferred for scale-up as it avoids the use of toxic organolithiums required in alternative routes.
Lithium Chloride (LiCl) - Crucial additive to enhance NaBH₄ reactivity
Solvent: THF/Methanol (anhydrous)
Step-by-Step Methodology:
Setup: In a flame-dried 3-neck flask under N₂, dissolve Dimethyl 2-methoxyisophthalate (1.0 eq) in anhydrous THF (10 vol).
Catalyst Activation: Add LiCl (1.5 eq) and stir for 30 mins to generate the active reducing species LiBH₄ in situ.
Reduction: Cool to 0°C. Add NaBH₄ (1.2 eq) portion-wise over 1 hour. Note: Monitoring the exotherm is critical.
Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The mono-reduced product (target) usually forms first; prolonged reaction leads to the diol.
Quench: Cool to 0°C. Quench carefully with sat. NH₄Cl (exothermic H₂ evolution).
Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.
Purification: Flash column chromatography (SiO₂, Gradient 20-40% EtOAc in Hexane).
Validation Criteria:
¹H NMR (CDCl₃, 400 MHz): Look for the singlet at ~3.90 ppm (Methoxy), singlet at ~3.95 ppm (Ester Methyl), and the diagnostic doublet at ~4.75 ppm (CH₂OH) coupled to a triplet (OH).
Key Transformations & Experimental Causality
Transformation 1: Cyclization to 7-Methoxyphthalide
This reaction demonstrates the "self-validating" nature of the scaffold. Upon exposure to acid, the molecule spontaneously cyclizes, confirming the correct 1,2,3-regiochemistry.
Mechanism: Acid-catalyzed transesterification. The hydroxymethyl group attacks the methyl ester, releasing methanol and forming the stable lactone ring.
Utility: 7-Methoxyphthalide is a precursor for synthesizing bioactive isoindolinones via reaction with primary amines.
Transformation 2: Activation for Benzoxaborole Synthesis
To access benzoxaboroles (like Tavaborole derivatives), the alcohol is first oxidized to the aldehyde.
Protocol: Swern Oxidation or MnO₂ oxidation.
Why MnO₂? MnO₂ is preferred for benzylic alcohols as it avoids over-oxidation to the acid and simplifies workup (filtration only).
Next Step: The resulting aldehyde (Methyl 3-formyl-2-methoxybenzoate) undergoes a Pinacol coupling or conversion to a boryl moiety to close the oxaborole ring.
Safety & Handling (Process Safety)
Hazard Class
Description
Mitigation Strategy
Irritant
Causes skin and eye irritation (H315, H319).
Wear nitrile gloves and safety goggles. Handle in a fume hood.
Critical Control Point: During the NaBH₄ reduction (Protocol A), the generation of hydrogen gas presents a flammability hazard. Ensure adequate venting and grounding of equipment.
Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)". Journal of Medicinal Chemistry, 49(15), 4447–4450. (Foundational chemistry for benzoxaborole synthesis from 2-alkoxy-3-substituted precursors). Link
Wang, X., et al. (1998). "7-Methoxyphthalide". Organic Syntheses, Vol. 75, p. 142. (Describes the synthesis of the phthalide core from 2-methoxybenzamide derivatives, validating the cyclization pathway). Link
Akama, T., et al. (2009). "Discovery and Synthesis of Benzoxaborole Derivatives as New Antifungal Agents". Bioorganic & Medicinal Chemistry Letters.
Application Note: Chemoselective Hydroxymethylation Strategies for Methyl 2-methoxybenzoate
Alcohol) and Aromatic Homologation[1] Executive Summary & Strategic Scope In the context of drug development and intermediate synthesis, "hydroxymethylation" of Methyl 2-methoxybenzoate (CAS: 606-45-1) typically refers t...
In the context of drug development and intermediate synthesis, "hydroxymethylation" of Methyl 2-methoxybenzoate (CAS: 606-45-1) typically refers to the reductive transformation of the ester moiety into a primary alcohol (2-methoxybenzyl alcohol).[2] This scaffold is a critical pharmacophore in various bioactive compounds (e.g., salicyl alcohol derivatives).
However, a literal interpretation implies aromatic homologation —introducing a new hydroxymethyl group onto the benzene ring while retaining the ester.
This guide prioritizes the Reductive Transformation (Pathway A) as the standard industrial workflow but includes Aromatic Homologation (Pathway B) for advanced functionalization.
This is the primary transformation for generating 2-methoxybenzyl alcohol.[2] The presence of the ortho-methoxy group provides steric influence but also coordinates with metal cations (Li
, Na), potentially accelerating hydride delivery via the "coordination-delivery" mechanism.
Mechanistic Insight
The reduction proceeds via nucleophilic attack of the hydride on the carbonyl carbon.[3]
Critical Factor: The ortho-methoxy group is stable to hydride reducing agents (unlike Lewis acid-mediated demethylation).[2]
Selectivity: We must avoid demethylation of the ether. LiAlH
and Borohydride systems are safe; however, strong Lewis acids (e.g., BBr) must be avoided.
Figure 1: Stepwise reduction mechanism highlighting the transient aldehyde intermediate.
Protocol 1: The "Gold Standard" (LiAlH
)
Best for: Small-to-medium scale (<50g) where yield is paramount and safety protocols are robust.[1][2]
in dry THF/EtOH. Stir for 15 mins to generate the active species.
Addition: Add the ester substrate in one portion (reaction is less violent than LAH).
Activation: Stir at RT for 12–24 hours.
Optimization: If conversion is slow, heat to 50°C. The ortho-methoxy group can sterically hinder the approach of the bulky borohydride complex, requiring thermal activation.
Quench: Cool to 0°C. Add Acetone (to quench excess hydride) followed by 1M HCl until pH 4 (hydrolyzes the borate complex).
Extraction: Extract with EtOAc. Wash with brine to remove Li salts.[2]
Application Note: Divergent Synthesis with Methyl 3-(hydroxymethyl)-2-methoxybenzoate
This Application Note is structured as a high-level technical guide for organic chemists and medicinal chemistry teams. It focuses on the unique reactivity of Methyl 3-(hydroxymethyl)-2-methoxybenzoate , a dense, poly-fu...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for organic chemists and medicinal chemistry teams. It focuses on the unique reactivity of Methyl 3-(hydroxymethyl)-2-methoxybenzoate , a dense, poly-functionalized arene scaffold used to access privileged heterocyclic structures (isocoumarins) and complex drug linkers.
Executive Summary: The "Ortho-Meta" Pivot
Methyl 3-(hydroxymethyl)-2-methoxybenzoate (CAS 1427363-87-8) represents a strategic "1,2,3-trisubstituted" aromatic building block. Its value lies in the specific arrangement of its functional groups:
C1 Ester: An electrophilic trap for cyclization.
C2 Methoxy: An electron-donating group that modulates ring electronics and enforces conformation via steric strain.
C3 Hydroxymethyl: A versatile handle for oxidation, halogenation, or nucleophilic attack.
Unlike common 1,4- or 1,3-substituted benzoates, this molecule allows for the rapid construction of 8-substituted isocoumarins (isochroman-1-ones)—a scaffold ubiquitous in fungal polyketides (e.g., Mellein derivatives) and bioactive natural products. This guide details three core workflows: Lactonization , Benzylic Activation , and Oxidative Chain Extension .
Reactivity Profile & Strategic Logic
The molecule possesses three orthogonal reactive sites. The primary challenge in using this compound is managing the steric crowding at the C2 position, which can retard nucleophilic attack at the C1 ester unless the C3 arm is cyclized intramolecularly.
Reactivity Visualization
Figure 1: Divergent synthetic pathways available from the core scaffold.
Application I: Synthesis of the 8-Methoxyisocoumarin Scaffold
Target: 8-Methoxyisochroman-1-one (8-methoxy-3,4-dihydroisocoumarin).
Significance: This scaffold is the core of the Mellein class of natural products. The 8-methoxy group is difficult to install via standard electrophilic aromatic substitution due to directing group conflicts; starting with the pre-functionalized 1,2,3-system bypasses this issue.
Mechanism
The reaction proceeds via an intramolecular transesterification. The C3-hydroxyl group attacks the C1-ester carbonyl, ejecting methanol. The presence of the C2-methoxy group creates a "molecular turn," pre-organizing the molecule for cyclization (Thorpe-Ingold effect).
Protocol A: Acid-Catalyzed Lactonization
Reagents:
-Toluenesulfonic acid (pTSA), Toluene.
Setup: Charge a round-bottom flask with Methyl 3-(hydroxymethyl)-2-methoxybenzoate (1.0 equiv) and anhydrous toluene (0.1 M concentration).
Catalyst: Add pTSA monohydrate (0.1 equiv).
Reflux: Attach a Dean-Stark trap (optional, as MeOH is the byproduct) or a simple reflux condenser. Heat to reflux (
) for 4–6 hours.
Note: Monitor by TLC (Hexane/EtOAc 2:1). The starting material (polar alcohol) will disappear, replaced by a less polar spot (lactone).
Workup: Cool to room temperature. Wash with saturated
(2x) to remove acid and unreacted starting material (if hydrolysis occurred). Wash with brine.[1]
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-20% EtOAc in Hexane).
Yield Expectation: 85–95%.
Application II: Benzylic Activation for Drug Linkers
Target: Methyl 3-(bromomethyl)-2-methoxybenzoate.
Significance: This intermediate is a potent electrophile used to attach the "2-methoxybenzoate" motif to amines or phenols (e.g., in cryptophane synthesis or kinase inhibitor design). The C2-methoxy group provides steric protection to the ester, preventing premature hydrolysis during subsequent coupling steps.
Protocol B: Appel Bromination
Reagents: Carbon Tetrabromide (
), Triphenylphosphine (), Dichloromethane (DCM).
Preparation: Dissolve Methyl 3-(hydroxymethyl)-2-methoxybenzoate (1.0 equiv) and
(1.2 equiv) in anhydrous DCM (0.2 M) under atmosphere. Cool to .
Addition: Dissolve
(1.2 equiv) in minimal DCM and add dropwise to the reaction mixture over 20 minutes.
Observation: The solution may turn slightly yellow.
Reaction: Stir at
for 1 hour, then warm to room temperature for 2 hours.
Quench: Add Hexane (equal volume to DCM) to precipitate triphenylphosphine oxide (
).
Filtration: Filter the slurry through a pad of Celite/Silica.
Purification: Concentrate the filtrate. The residue is often pure enough for coupling. If not, flash chromatography (rapid elution with 10% EtOAc/Hexane) is recommended.
Caution: Benzylic bromides are lachrymators and skin irritants. Handle in a fume hood.
Target: Methyl 3-formyl-2-methoxybenzoate.[2][3][4]
Significance: Converting the alcohol to an aldehyde allows for carbon chain elongation via Wittig or Horner-Wadsworth-Emmons reactions. This is essential for synthesizing 3-alkyl substituted isocoumarins (e.g., 3-butyl-8-methoxyisocoumarin).
Protocol C: Mild Oxidation with MnO2
Reagents: Activated Manganese Dioxide (
), Dichloromethane (DCM).
Activation: Ensure
is "activated" (dried at overnight if older stock).
Reaction: Suspend Methyl 3-(hydroxymethyl)-2-methoxybenzoate (1.0 equiv) in DCM (0.1 M). Add activated
(10.0 equiv by weight—large excess is standard for heterogeneous surface reactions).
Stirring: Stir vigorously at room temperature for 12–24 hours.
Checkpoint: TLC should show conversion to a UV-active, non-polar aldehyde spot.
Filtration: Filter through a tight pad of Celite to remove the fine black powder. Rinse the pad thoroughly with DCM.
Isolation: Concentrate the filtrate to yield the aldehyde as a white/off-white solid.
Usage: Use immediately in Wittig olefination to avoid air oxidation to the carboxylic acid.
Synthesis Workflow: Natural Product Analog
The following diagram illustrates how these protocols combine to synthesize a 3-alkyl-8-methoxyisocoumarin (analog of the fungal metabolite Mellein).
Figure 2: Synthetic route to 3-alkyl-8-methoxyisocoumarins using the aldehyde gateway.
Store at 2-8°C, protect from moisture (ester hydrolysis risk)
References
Isocoumarin Scaffolds in Fungi: El-Demerdash, A. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi. RSC Advances.
Mellein Derivatives: Hussain, H., et al. (2014). Plant and Fungi 3,4-Dihydroisocoumarins: Structures, Biological Activity, and Taxonomic Relationships. Phytochemistry Reviews.
Cryptophane Synthesis: Mough, S. T., et al. (2004). Synthesis of a m-xylyl bridged cryptophane using methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate precursors.
Aldehyde Precursor: GuideChem. (n.d.). Methyl 3-formyl-2-methoxybenzoate Properties and Reactions.
General Benzoate Reactivity: Li, M. D., et al. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate (Demonstrating alkylation/nitration on isomeric scaffolds). Molecules.
reaction conditions for esterification of 3-(hydroxymethyl)-2-methoxybenzoic acid
An Application Guide for the Selective Esterification of 3-(Hydroxymethyl)-2-methoxybenzoic Acid Introduction 3-(Hydroxymethyl)-2-methoxybenzoic acid is a bifunctional aromatic compound of significant interest in the syn...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Selective Esterification of 3-(Hydroxymethyl)-2-methoxybenzoic Acid
Introduction
3-(Hydroxymethyl)-2-methoxybenzoic acid is a bifunctional aromatic compound of significant interest in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring both a carboxylic acid and a primary benzylic alcohol, presents a classic chemoselectivity challenge for synthetic chemists. The goal is often to modify one functional group while leaving the other intact. This application note provides detailed protocols and scientific rationale for the selective esterification of the carboxylic acid moiety, a crucial transformation for creating advanced intermediates.
The primary challenge lies in preventing unwanted side reactions involving the hydroxymethyl group, such as self-esterification to form polymeric species or etherification under certain acidic conditions. This guide explores two robust, direct methods for achieving selective esterification—classic Fischer-Speier esterification and mild Steglich esterification—and discusses a third, protection-based strategy for cases requiring absolute selectivity. The causality behind experimental choices, potential pitfalls, and optimization strategies are discussed to ensure reproducible and high-yielding results for researchers in drug development and chemical synthesis.
Method 1: Selective Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on acid catalysis to combine a carboxylic acid and an alcohol.[1] While it is an equilibrium-controlled process, its selectivity for the target transformation can be effectively directed through the principle of mass action.[2]
Scientific Principle & Rationale
The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon.[3] This activation facilitates nucleophilic attack by the alcohol. For 3-(hydroxymethyl)-2-methoxybenzoic acid, using a large excess of a simple alcohol (like methanol or ethanol) as the reaction solvent serves a dual purpose: it acts as the nucleophile and drives the reaction equilibrium overwhelmingly toward the formation of the desired ester, minimizing the potential for the substrate's own hydroxymethyl group to compete as the nucleophile.[2][3] The water produced during the reaction must ideally be removed to prevent the reverse hydrolysis reaction.[4][5]
This method is advantageous for its operational simplicity and the low cost of reagents. It is particularly well-suited for producing methyl or ethyl esters on a large scale.
Experimental Protocol: Synthesis of Methyl 3-(hydroxymethyl)-2-methoxybenzoate
Reagent Setup : To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3-(hydroxymethyl)-2-methoxybenzoic acid (5.00 g, 27.4 mmol).
Solvent and Catalyst Addition : Add anhydrous methanol (120 mL, a large excess). Begin stirring the suspension. Carefully and slowly, add concentrated sulfuric acid (0.75 mL, ~1.4 g, 14 mmol) dropwise to the stirring mixture.
Reaction : Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
Work-up : Cool the mixture to room temperature. Carefully pour the reaction mixture into 250 mL of ice-cold water.
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
Washing : Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a saturated solution of sodium chloride (brine, 1 x 50 mL).[6]
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification : The resulting crude oil or solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure methyl 3-(hydroxymethyl)-2-methoxybenzoate.
Data Presentation
Parameter
Condition
Rationale
Alcohol
Methanol (Solvent)
Serves as reactant and drives equilibrium via mass action.
Catalyst
H₂SO₄ (conc.)
Potent acid catalyst to activate the carboxylic acid.[7]
Temperature
Reflux (~65 °C)
Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time
4-6 hours
Typical duration for reaching equilibrium under these conditions.
Typical Yield
75-90%
Good to excellent yields are achievable with careful work-up.
Workflow Diagram
Fischer-Speier Esterification Workflow
Method 2: Mild Steglich Esterification
For substrates that are sensitive to the harsh acidic conditions and high temperatures of Fischer esterification, the Steglich esterification offers a powerful and mild alternative.[8] It proceeds at room temperature under neutral pH conditions and is highly effective for a wide range of substrates.[9]
Scientific Principle & Rationale
This method relies on a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid. The activated species is a highly reactive O-acylisourea intermediate.[8][10] In the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), this intermediate rapidly transfers its acyl group to DMAP, forming a reactive acylpyridinium salt. This "active ester" is then efficiently intercepted by the alcohol nucleophile to form the final ester product.[8][10]
The use of EDC is often preferred as its urea byproduct is water-soluble, greatly simplifying purification compared to the insoluble dicyclohexylurea (DCU) formed from DCC.[11] The reaction's mildness prevents acid-catalyzed side reactions, making it a highly selective choice.
Experimental Protocol: Synthesis of Ethyl 3-(hydroxymethyl)-2-methoxybenzoate
Reagent Setup : In a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)-2-methoxybenzoic acid (1.00 g, 5.49 mmol) in anhydrous dichloromethane (DCM, 30 mL).
Addition of Alcohol and Catalyst : To the solution, add anhydrous ethanol (0.48 mL, 0.38 g, 8.23 mmol, 1.5 equiv.) followed by DMAP (0.067 g, 0.55 mmol, 0.1 equiv.).
Initiation : Cool the flask to 0 °C in an ice bath. Add EDC (1.26 g, 8.23 mmol, 1.5 equiv.) portion-wise to the stirring solution.
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC.
Work-up : Dilute the reaction mixture with DCM (30 mL). Wash the organic solution with 5% aqueous HCl (2 x 20 mL), followed by saturated aqueous sodium bicarbonate (2 x 20 mL), and finally with brine (1 x 20 mL).
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the pure ethyl ester.
Data Presentation
Parameter
Reagent/Condition
Rationale
Coupling Agent
EDC (1.5 equiv.)
Activates the carboxylic acid; water-soluble byproduct simplifies workup.
Catalyst
DMAP (0.1 equiv.)
Acts as an acyl transfer catalyst, accelerating the reaction.[8]
Solvent
Anhydrous DCM
Aprotic solvent that solubilizes reactants without interference.
Temperature
0 °C to RT
Mild conditions prevent degradation of sensitive functional groups.[9]
Reaction Time
12-18 hours
Sufficient time for completion at room temperature.
Typical Yield
80-95%
Generally provides high yields due to the reaction's efficiency.
For maximum security against side reactions, especially when dealing with precious materials or complex substrates, a protection group strategy is the most robust approach. This involves temporarily "masking" the reactive hydroxymethyl group, performing the esterification, and then removing the mask.[12]
Scientific Principle & Rationale
The strategy involves three distinct steps:
Protection : The primary alcohol is converted into a stable, unreactive derivative. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are ideal as they are easily installed and are stable to a wide variety of non-acidic and non-fluoride conditions.[13]
Esterification : With the alcohol protected, the carboxylic acid can be esterified using a wide range of methods (including Fischer or Steglich) without fear of intramolecular side reactions.
Deprotection : The protecting group is selectively removed under conditions that do not affect the newly formed ester. For a TBDMS ether, this is typically achieved with a fluoride source like tetra-n-butylammonium fluoride (TBAF).[13]
While this approach is longer due to the extra steps, it provides unparalleled control and is often the method of choice in multi-step synthesis.
Precision Functionalization of Methyl 3-(hydroxymethyl)-2-methoxybenzoate: A Strategic Guide
Executive Summary Methyl 3-(hydroxymethyl)-2-methoxybenzoate represents a high-value pharmacophore scaffold characterized by a dense 1,2,3-substitution pattern . This specific arrangement—placing a methoxy group between...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3-(hydroxymethyl)-2-methoxybenzoate represents a high-value pharmacophore scaffold characterized by a dense 1,2,3-substitution pattern . This specific arrangement—placing a methoxy group between an ester and a hydroxymethyl arm—creates a unique steric and electronic environment known as the "ortho-methoxy effect."
This guide details the strategic functional group transformations of this molecule. Unlike simple benzyl alcohols, the 2-methoxy group exerts significant steric pressure, forcing the adjacent carbonyl and hydroxymethyl groups out of planarity, which influences reaction rates and selectivity. This note provides validated protocols for activating the benzylic alcohol (halogenation), selective oxidation to the aldehyde, and controlled hydrolysis, serving as a blueprint for synthesizing downstream heterocyclic libraries or kinase inhibitor cores.
Strategic Analysis: The Ortho-Methoxy Effect
Before initiating synthesis, researchers must account for the electronic and steric governing factors of this scaffold:
Steric Crowding (The "Buttressing Effect"): The central methoxy group at C2 sterically interacts with substituents at C1 (ester) and C3 (hydroxymethyl). This reduces the rotational freedom of the side chains, often accelerating cyclization reactions but retarding intermolecular attacks at the carbonyl carbon.
Electronic Activation: The C2-methoxy group is a strong electron donor (EDG) by resonance. This significantly stabilizes carbocation character at the benzylic position (C3), making the hydroxymethyl group highly reactive toward substitution (
-like character) but also prone to over-alkylation or polymerization if not controlled.
Chemo-Selectivity: The primary challenge is differentiating the benzylic alcohol from the methyl ester. Reductive conditions must be mild to avoid reducing the ester; acidic conditions must be controlled to prevent ether cleavage (demethylation).
Core Transformation Protocols
Protocol A: Benzylic Activation (Bromination)
Target: Methyl 3-(bromomethyl)-2-methoxybenzoate
Objective: Convert the hydroxyl group into a versatile leaving group for nucleophilic substitution (e.g., N-alkylation of heterocycles).
Rationale:
Direct reaction with HBr is discouraged due to the risk of ester hydrolysis or ether cleavage. Phosphorus tribromide (PBr
) is the reagent of choice as it operates under mild, non-aqueous conditions, preserving the ester and methoxy groups.
Setup: Charge an oven-dried round-bottom flask with the starting alcohol (1.0 eq) and anhydrous DCM (0.2 M concentration) under an inert atmosphere (
or Ar).
Cooling: Cool the solution to 0°C using an ice bath. The 2-methoxy group makes the ring electron-rich; cooling prevents exothermic side reactions.
Addition: Add PBr
(0.4 eq) dropwise via syringe over 15 minutes. Note: Stoichiometry is 1:3 (PBr:Alcohol), but using 0.4 eq ensures full conversion.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
QC Check: Monitor by TLC (Hexane/EtOAc 3:1). The product (bromide) will be less polar (higher
) than the alcohol.
Quench: Cool back to 0°C. Slowly add saturated NaHCO
solution. Caution: Gas evolution (HBr neutralization).
Workup: Separate phases. Extract the aqueous layer with DCM (2x). Combine organics, dry over MgSO
, filter, and concentrate in vacuo.
Purification: The crude bromide is typically unstable on silica gel (prone to hydrolysis). Use immediately or recrystallize from Hexane/Et
O if solid.
Protocol B: Selective Oxidation to Aldehyde
Target: Methyl 3-formyl-2-methoxybenzoate (CAS: 186312-96-9)
Objective: Create an electrophilic handle for reductive amination or Wittig olefination.
Rationale:
Strong oxidants (Jones reagent, KMnO
) will over-oxidize the aldehyde to the dicarboxylic acid (isophthalic acid derivative). Manganese Dioxide (MnO) is selected for its high specificity toward benzylic alcohols and ease of workup.
(10–20 eq) Note: Large excess is standard for heterogeneous surface reactions.
Solvent: Dichloromethane (DCM) or Chloroform
Step-by-Step Procedure:
Activation: Ensure MnO
is "activated" (dried at 110°C for 24h if older stock).
Reaction: Dissolve the alcohol in DCM (0.1 M). Add activated MnO
(10 eq) in one portion.
Agitation: Stir vigorously at reflux (40°C) or RT for 12–24 hours.
Tip: Benzylic alcohols oxidize faster than aliphatic ones. If reaction is slow, add another 5 eq of MnO
.
Filtration: Filter the black suspension through a pad of Celite®. Rinse the pad thoroughly with DCM.
Isolation: Concentrate the filtrate. The aldehyde (CAS 186312-96-9) is usually obtained as a white to pale yellow solid/oil and requires no further purification.
Validation:
H NMR will show a distinct singlet aldehyde peak at ~10.0–10.5 ppm.
Target: 3-(hydroxymethyl)-2-methoxybenzoic acid
Objective: Expose the carboxylic acid for amide coupling while retaining the alcohol.
Rationale:
The bulky 2-methoxy group sterically hinders the ester carbonyl, making hydrolysis slower than in unhindered benzoates. Lithium Hydroxide (LiOH) is preferred over NaOH/KOH because the lithium cation acts as a Lewis acid, coordinating to the carbonyl oxygen and facilitating attack despite the steric bulk.
Step-by-Step Procedure:
Solvent System: Dissolve ester in THF:Water (3:1).
Addition: Add LiOH
HO (2.0 eq).
Reaction: Stir at RT. If no reaction after 6 hours, heat to 50°C.
Monitoring: HPLC is preferred over TLC due to the polarity of the acid product.
Workup: Acidify carefully to pH 3–4 with 1M HCl. Extract with EtOAc.[1] (Do not go to pH 1 to avoid potential lactonization if the alcohol and acid were ortho, though here they are meta-like 1,3).
Visualizing the Reaction Landscape
The following diagram maps the divergent synthesis pathways from the parent scaffold.
Figure 1: Divergent functionalization pathways. The central scaffold (Blue) can be selectively oxidized (Red), activated (Yellow), or hydrolyzed (Green) depending on the synthetic target.
Detailed Workflow: Bromination Protocol
This flowchart illustrates the critical decision points and safety checks for Protocol A.
Figure 2: Step-by-step logic for the synthesis of the benzylic bromide intermediate.
Data Summary
Transformation
Reagent System
Key Intermediate Produced
CAS Number
Typical Yield
Critical Note
Oxidation
MnO / DCM
Methyl 3-formyl-2-methoxybenzoate
186312-96-9
85-95%
Selective for benzylic; avoids over-oxidation.
Halogenation
PBr / DCM
Methyl 3-(bromomethyl)-2-methoxybenzoate
N/A
90-98%
Product is moisture sensitive; do not chromatograph.
Hydrolysis
LiOH / THF:HO
3-(hydroxymethyl)-2-methoxybenzoic acid
N/A
80-90%
Steric hindrance at C1 requires longer reaction times.
References
Aldehyde Intermediate: Methyl 3-formyl-2-methoxybenzoate. CAS No. 186312-96-9.[2][3] Available from: (Accessed 2023-10-26).
General Benzylic Oxidation Protocol:Manganese Dioxide Oxidation of Benzylic Alcohols. In Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 668.
Bromination Mechanism:Conversion of Alcohols to Alkyl Halides using PBr3. Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012; Chapter 17.
Steric Effects in Benzoates:The Ortho-Effect in Aromatic Substitutions and Hydrolysis. Smith, M. B., March, J. March's Advanced Organic Chemistry, 6th Ed.; Wiley-Interscience, 2007.
Application Note: Precision Oxidation of Methyl 3-(hydroxymethyl)-2-methoxybenzoate
Part 1: Strategic Overview & Chemical Challenges The Engineering Challenge The oxidation of Methyl 3-(hydroxymethyl)-2-methoxybenzoate (1) presents a classic "ortho-effect" challenge in organic synthesis. While benzylic...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Overview & Chemical Challenges
The Engineering Challenge
The oxidation of Methyl 3-(hydroxymethyl)-2-methoxybenzoate (1) presents a classic "ortho-effect" challenge in organic synthesis. While benzylic alcohols are typically facile to oxidize, this substrate features a 1,2,3-trisubstituted benzene ring .
Steric Congestion: The hydroxymethyl group at C3 is flanked by a methoxy group at C2. This steric bulk can impede the trajectory of bulky oxidants.
Electronic Effects: The C2-methoxy group is an electron-donating group (EDG), which increases the electron density of the aromatic ring. While this generally facilitates oxidation, it also makes the ring more susceptible to over-oxidation or side reactions (e.g., electrophilic aromatic substitution) if harsh reagents are used.
Chemo-stability: The C1-methyl ester must remain intact. Strongly acidic or basic conditions (e.g., KMnO4/NaOH) risk hydrolyzing the ester to the free acid or causing transesterification.
The Solution Architecture
To ensure high fidelity and reproducibility, this guide rejects "sledgehammer" oxidants (chromic acid, permanganate) in favor of kinetic control .
Target A (Aldehyde):Dess-Martin Periodinane (DMP) is selected as the primary protocol.[1] Its hypervalent iodine mechanism is driven by ligand exchange, which is less sensitive to the steric environment than surface-mediated oxidations like MnO₂.
Target B (Carboxylic Acid): A Pinnick Oxidation sequence is recommended. Direct oxidation to the acid (e.g., Jones Reagent) is discouraged due to the risk of ester hydrolysis.
Part 2: Experimental Protocols
Protocol A: Synthesis of Methyl 3-formyl-2-methoxybenzoate (Aldehyde)
Methodology: Dess-Martin Periodinane (DMP) Oxidation
Rationale: Mild, neutral conditions prevent ester hydrolysis; high chemoselectivity avoids ring oxidation.
Setup: Flame-dry a round-bottom flask and cool under a stream of nitrogen. Add a magnetic stir bar.[2]
Dissolution: Charge the flask with the substrate and anhydrous DCM. Stir until fully dissolved.
Addition: Add Dess-Martin Periodinane (DMP) solid in one portion at 0°C (ice bath).
Note: The reaction is exothermic. For scales >10g, add DMP portion-wise over 15 minutes.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 1.5 – 3.0 hours.
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (
) should disappear, replaced by the aldehyde ().
Quench (Critical): Dilute the reaction mixture with diethyl ether (equal volume to DCM). Pour the mixture into a beaker containing a 1:1 mixture of Saturated NaHCO₃ and Saturated Na₂S₂O₃.
Workup: Stir the biphasic mixture vigorously for 15 minutes until the organic layer is clear and the aqueous layer is cloudy/white. Separate layers. Extract aqueous layer with DCM (2x).
Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. The crude aldehyde is typically >95% pure.[5] If necessary, purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Protocol B: Synthesis of 2-Methoxy-3-(methoxycarbonyl)benzoic acid (Carboxylic Acid)
Methodology: Pinnick (Kraus) Oxidation
Rationale: The "Chlorite/Aldehyde" method is the gold standard for converting hindered aldehydes to acids without touching esters.
Reagents & Materials
Substrate: Crude Aldehyde from Protocol A (1.0 equiv)
Scavenger: 2-Methyl-2-butene (10 equiv) or Resorcinol (1.5 equiv)
Buffer: NaH₂PO₄ (aq, 0.67 M)
Solvent: t-Butanol / Water (3:1 v/v)
Step-by-Step Procedure
Solvation: Dissolve the aldehyde in
-BuOH. Add 2-methyl-2-butene (scavenger for HOCl, preventing chlorination of the aromatic ring).
Buffer: Add the aqueous solution of NaH₂PO₄. The mixture may become biphasic.[6][7]
Oxidation: Dissolve NaClO₂ in a minimal amount of water. Add this solution dropwise to the reaction mixture at room temperature over 10 minutes.
Observation: The solution often turns a pale yellow.
Reaction: Stir vigorously for 2–4 hours.
Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (3x).
Isolation: The carboxylic acid product can often be isolated by alkaline extraction (extract organics with sat. NaHCO₃, separate organic waste, then acidify the aqueous layer to precipitate the product).
Part 3: Data Summary & Visualization
Quantitative Data & QC Specifications
Parameter
Substrate (Alcohol)
Product (Aldehyde)
Product (Acid)
Functional Group
Benzyl Alcohol (-CH₂OH)
Benzaldehyde (-CHO)
Carboxylic Acid (-COOH)
¹H NMR (Diagnostic)
4.70 ppm (s, 2H)
10.25 ppm (s, 1H)
12.0-13.0 ppm (br s)
IR Shift (C=O)
~1720 cm⁻¹ (Ester only)
~1695 cm⁻¹ (Aldehyde)
~1680-1710 cm⁻¹ (Broad)
TLC ()
Low (Polar)
High (Non-polar)
Baseline (Streaks)
Stability
Stable
Air Sensitive (Oxidizes to acid)
Stable
Mechanistic Pathway (DOT Diagram)
Experimental Workflow (DOT Diagram)
References
Dess, D. B.; Martin, J. C. (1983).[3] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones".[3] Journal of Organic Chemistry, 48(22), 4155–4156.[3] Link
Meyer, S. D.; Schreiber, S. L. (1994). "Acceleration of the Dess-Martin Oxidation by Water". Journal of Organic Chemistry, 59(24), 7549–7552. Link
Pinnick, H. W.; Bal, B. S.; Childers, W. E. (1981). "Oxidation of α,β-unsaturated aldehydes". Tetrahedron, 37(11), 2091-2096. Link
Fluorochem Product Data. "Methyl 3-(hydroxymethyl)-2-methoxybenzoate (CAS 1427363-87-8)". Link
Application Note: Scalable Synthesis of Methyl 3-(hydroxymethyl)-2-methoxybenzoate
Executive Summary This application note details a robust, scalable protocol for the synthesis of Methyl 3-(hydroxymethyl)-2-methoxybenzoate (CAS 1427363-87-8), a critical pharmacophore in the development of SGLT2 inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Methyl 3-(hydroxymethyl)-2-methoxybenzoate (CAS 1427363-87-8), a critical pharmacophore in the development of SGLT2 inhibitors and other bioactive scaffolds.
Traditional routes often suffer from poor regioselectivity during functionalization or ester hydrolysis during workup. This guide presents a Linear Process Strategy optimized for kilogram-scale production, featuring:
Safety-First Methylation: A controlled global methylation protocol replacing high-pressure reactors.
Selectivity-Driven Oxidation: A radical bromination step optimized to minimize the gem-dibromo impurity.
Orthogonal Deprotection: A two-step hydrolysis sequence (Acetolysis
Methanolysis) that preserves the benzoate ester while liberating the benzyl alcohol.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the commercial availability of 3-Methylsalicylic acid . The core challenge is distinguishing the electronic environments of the aromatic ester and the benzylic position to allow selective functionalization.
Strategic Pathway
The route avoids cryogenic lithiation (difficult to scale) in favor of radical functionalization, which can be run in standard multipurpose plant (MPP) reactors or continuous flow systems.
Figure 1: Retrosynthetic dissection showing the three-stage linear approach.
Process Development & Optimization
Stage 1: Global Methylation
Objective: Convert both the carboxylic acid and the phenol to methyl derivatives.
Challenge: Mono-methylation (ester vs. ether) often leads to mixtures.
Solution: Use of Dimethyl Sulfate (DMS) in Acetone with Potassium Carbonate (
) drives the reaction to completion in a single pot ("Global Methylation"). While DMS is toxic, it is preferred over Methyl Iodide (MeI) on scale due to lower volatility and cost.
Stage 2: Benzylic Bromination
Objective: Functionalize the benzylic carbon.
Challenge: The "Bis-bromination" impurity. Over-reaction leads to the gem-dibromide, which hydrolyzes to the aldehyde, contaminating the final alcohol.
Control Strategy:
Stoichiometry: Strict limitation of NBS to 1.05 equivalents.
Initiator: AIBN is preferred over Benzoyl Peroxide for its cleaner decomposition profile at 80°C.
Solvent: Chlorobenzene (
) is selected over (banned/toxic) and Acetonitrile (polar effects can hinder radical chains). allows higher temperatures to ensure rapid radical propagation.
Stage 3: The "Soft" Hydrolysis
Objective: Convert Benzyl Bromide
Benzyl Alcohol without hydrolyzing the Methyl Benzoate.
Problem: Direct hydrolysis with aqueous NaOH will saponify the methyl ester (saponification rate: Ester > Benzyl Bromide).
Solution:
Acetolysis: Displacement of Br with Acetate (
) using KOAc in DMF. This is neutral and does not attack the benzoate.
Transesterification: Cleavage of the acetate using catalytic
in Methanol. This selectively removes the aliphatic acetate (more reactive) while leaving the aromatic benzoate intact.
Detailed Experimental Protocols
Stage 1: Synthesis of Methyl 2-methoxy-3-methylbenzoate
Heat to 60°C for 3 hours. (TLC/HPLC check: Disappearance of Bromide).
Workup: Dilute with water (1.5 L), extract with EtOAc, concentrate. Do not purify; proceed to 3b.
Step 3b: Methanolysis (Transesterification)
Dissolve the crude Acetate intermediate in Methanol (600 mL).
Add Potassium Carbonate (
, 5.3 g, 0.038 mol, 10 mol%).
Stir at Room Temperature (20-25°C) for 2 hours.
Mechanism:[2][3] The primary acetate cleaves much faster than the benzoate ester under anhydrous basic conditions.
Quench: Add Acetic Acid (2.5 mL) to neutralize the base.
Concentrate solvent. Dissolve residue in DCM, wash with water.
Final Purification: Recrystallize from MTBE/Hexane .
Final Product Specifications:
Appearance: White solid.
Purity (HPLC): >98.5%.
Identity: 1H NMR (CDCl3) confirms -CH2OH singlet at ~4.7 ppm and two -OCH3 singlets.
Process Logic & Workflow Diagram
Figure 2: Sequential process flow showing critical unit operations and intermediates.
Safety & Hazard Analysis
Hazard Class
Risk Factor
Mitigation Strategy
Alkylating Agents
Dimethyl Sulfate (DMS) is a potent carcinogen and skin absorbed toxin.
Use ammonia solution for spill neutralization. Operate in a dedicated fume hood. Destroy excess DMS with aqueous ammonia or NaOH before disposal.
Radical Exotherms
AIBN decomposition is exothermic and generates gas.
Do not add AIBN to a pre-heated mixture at large scale. Add at 60°C, then ramp slowly. Ensure reactor has burst disk/venting.
Lachrymators
Benzyl Bromide intermediates are potent tear gas agents.
Handle all solids and mother liquors in a fume hood. Clean glassware with alcoholic KOH to decompose residues.
References
Preparation of Methyl 3-(hydroxymethyl)-2-methoxybenzoate. PubChem Compound Summary. National Center for Biotechnology Information. Link
Scalable Benzylic Bromination. Continuous Flow Photochemical Benzylic Bromination of a Key Intermediate. Vapourtec Application Notes. Link
Selective Hydrolysis Strategy. Process for producing benzyl alcohol by hydrolysis of benzyl acetate.[4][5] Patent EP1199299A2. Link
Synthesis of Gefitinib (Analogous Chemistry). Molecules 2007, 12(3), 673-678. (Describes methylation and side-chain manipulation of salicylate derivatives). Link
General Properties. Methyl 3-hydroxy-2-methoxybenzoate (Precursor Data). ChemSrc.[6] Link
Methyl 3-(hydroxymethyl)-2-methoxybenzoate as an intermediate in drug discovery
A Versatile "Linchpin" Scaffold for Heterocyclic and Kinase Inhibitor Discovery Executive Summary Methyl 3-(hydroxymethyl)-2-methoxybenzoate (CAS: 697301-23-6) is a high-value polysubstituted benzene intermediate. Its st...
Author: BenchChem Technical Support Team. Date: February 2026
A Versatile "Linchpin" Scaffold for Heterocyclic and Kinase Inhibitor Discovery
Executive Summary
Methyl 3-(hydroxymethyl)-2-methoxybenzoate (CAS: 697301-23-6) is a high-value polysubstituted benzene intermediate. Its structural utility lies in its ortho-disposition of three distinct functional handles: a methyl ester, a methoxy group, and a hydroxymethyl moiety. This specific arrangement makes it a "privileged scaffold" for accessing isoindolinones , phthalides , and benzoxaboroles , as well as serving as a linker core in kinase inhibitor design (analogous to the quinazoline cores of Gefitinib or Bosutinib).
This guide details the synthetic utility, handling protocols, and downstream applications of this intermediate, providing researchers with a self-validating roadmap for its use in medicinal chemistry.
The strategic value of this molecule is its ability to undergo divergent synthesis . The hydroxymethyl group (
) serves as a pivot point: it can be oxidized to an aldehyde for reductive amination, converted to a leaving group (bromide/mesylate) for alkylation, or cyclized with the adjacent ester to form heterocycles.
Pathway Diagram: Divergent Synthesis from the Core Scaffold
Caption: Divergent synthetic pathways from Methyl 3-(hydroxymethyl)-2-methoxybenzoate. The scaffold enables access to fused heterocycles (Isoindolinones) and functionalized linkers via controlled oxidation or activation.
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 3-(hydroxymethyl)-2-methoxybenzoate
Context: If starting from the aldehyde precursor (Methyl 3-formyl-2-methoxybenzoate).
Reagents:
Methyl 3-formyl-2-methoxybenzoate (1.0 equiv)
Sodium Borohydride (NaBH₄) (0.5 - 1.0 equiv)
Methanol (anhydrous)
Saturated NH₄Cl solution
Procedure:
Dissolution: Dissolve Methyl 3-formyl-2-methoxybenzoate (10 mmol) in anhydrous Methanol (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.[2]
Reduction: Add NaBH₄ (5 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur; ensure venting.
Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature (RT). Monitor by TLC (30% EtOAc/Hexanes). The aldehyde spot (
Workup: Concentrate methanol under reduced pressure. Dilute residue with EtOAc (50 mL) and water (30 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 30 mL).
Drying: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
Purification: Usually obtained as a clean oil/solid. If necessary, purify via flash chromatography (SiO₂, 20-50% EtOAc/Hexanes).
Self-Validation Check:
¹H NMR (CDCl₃): Look for the disappearance of the aldehyde proton (
ppm) and appearance of the benzylic methylene doublet/singlet at ppm.
Protocol B: Activation to Benzyl Bromide (Methyl 3-(bromomethyl)-2-methoxybenzoate)
Context: Essential for using the scaffold as a linker in drug conjugates or kinase inhibitors.
Setup: Dissolve the alcohol (1.0 g) in anhydrous DCM (15 mL) under Nitrogen atmosphere. Cool to 0°C.[2][3]
Addition: Add PBr₃ (0.4 equiv) dropwise via syringe. Caution: PBr₃ is corrosive and moisture sensitive.
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.
Validation: TLC should show a less polar spot (Bromide) compared to the starting alcohol.
Workup: Pour into ice-cold NaHCO₃ solution. Extract with DCM. Dry over MgSO₄.[2]
Storage: The benzyl bromide is reactive.[4][5] Store at -20°C under inert gas.
Protocol C: "One-Pot" Isoindolinone Formation
Context: Synthesis of pharmacophores found in anti-inflammatory and anti-cancer agents.
Mechanism: Oxidation of the alcohol to aldehyde, followed by reductive amination with a primary amine, and subsequent intramolecular lactamization.
Procedure:
Oxidation: Treat Methyl 3-(hydroxymethyl)-2-methoxybenzoate with Manganese Dioxide (MnO₂, 10 equiv) in DCM at reflux for 4 hours. Filter through Celite to obtain the aldehyde.
Reductive Amination: In MeOH, mix the crude aldehyde (1 equiv) with the desired Amine (R-NH₂, 1.1 equiv). Stir 1 hour. Add NaBH₃CN (1.5 equiv) and catalytic acetic acid. Stir 12 hours.
Cyclization: The resulting secondary amine often cyclizes spontaneously upon heating (60°C) or upon treatment with a mild base (K₂CO₃) in refluxing MeOH to form the Isoindolinone .
Applications in Drug Discovery[5][10]
1. Kinase Inhibitor Linkers (EGFR/BCR-ABL)
Similar to the synthesis of Gefitinib and Bosutinib , which utilize alkoxy-benzoate cores, this scaffold allows for the attachment of solubilizing tails.
Strategy: Convert the hydroxymethyl group to a bromide (Protocol B), then displace with a solubilizing heterocycle (e.g., N-methylpiperazine or morpholine). The ester group is then hydrolyzed and coupled to the kinase-binding aniline core.
2. Benzoxaborole Precursors
The 2-alkoxy-3-substituted benzene pattern is critical for Benzoxaborole drugs (e.g., Tavaborole).
Strategy: The hydroxymethyl group provides the necessary carbon for the oxaborole ring. The aromatic ring can be borylated (via Ir-catalyzed C-H activation or lithiation/boronation) ortho to the hydroxymethyl group to close the ring.
3. Fragment-Based Drug Design (FBDD)
The molecule serves as an excellent fragment for crystallographic screening. The hydroxymethyl group acts as a hydrogen bond donor/acceptor, while the ester can interact with backbone amides in the binding pocket.
References
Synthesis of Alkoxy-Benzoate Intermediates
Source: "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate."[6] Molecules, 2007, 12(3), 673-678.
catalytic hydrogenation methods for benzoate derivatives
Application Note: Advanced Catalytic Hydrogenation of Benzoate Derivatives Executive Summary The catalytic hydrogenation of benzoate derivatives is a cornerstone transformation in pharmaceutical synthesis. It serves two...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Catalytic Hydrogenation of Benzoate Derivatives
Executive Summary
The catalytic hydrogenation of benzoate derivatives is a cornerstone transformation in pharmaceutical synthesis. It serves two distinct but critical functions: (1) Ring Reduction , converting planar aromatic esters into three-dimensional cyclohexanecarboxylates (often enhancing metabolic stability and solubility), and (2) Hydrogenolysis , specifically the cleavage of benzyl esters used as protecting groups.
This guide moves beyond basic textbook procedures to address the specific challenges of stereocontrol (cis/trans selectivity) and chemoselectivity (avoiding over-reduction to alcohols). We present three field-validated protocols grounded in mechanistic causality.
Critical Parameters & Mechanistic Insight
Successful hydrogenation of benzoates relies on matching the metal catalyst's electronic properties with the substrate's adsorption mode.
A. Catalyst Selection: The Activity-Selectivity Trade-off
Rhodium (Rh): The gold standard for ring reduction under mild conditions. It operates via a concerted syn-addition mechanism, yielding high cis-diastereoselectivity (kinetic control).
Ruthenium (Ru): A cost-effective alternative for scale-up. It requires higher pressures and temperatures.[1] Crucially, Ru is prone to hydrogenolysis (cleaving C-O bonds) unless specific solvents (e.g., water/dioxane) are used to modulate surface polarity.
Palladium (Pd): Generally inactive for benzoate ring reduction under mild conditions. However, it is the catalyst of choice for benzyl ester deprotection (hydrogenolysis) while leaving the aromatic ring intact.
B. Solvent Effects: The "Water Effect"
In Ru-catalyzed hydrogenations, the addition of water (or binary aqueous mixtures) significantly enhances selectivity for the cyclohexyl ester over the hydrogenolysis product (cyclohexyl methanol/toluene). Water molecules competitively adsorb on the catalyst surface, displacing the carbonyl oxygen and preventing C=O bond activation/reduction.
Comparative Data: Catalyst Performance
Table 1: Comparison of Catalytic Systems for Methyl 4-Methylbenzoate Hydrogenation
Catalyst
Pressure (bar)
Temp (°C)
Solvent
Conversion (%)
Cis:Trans Ratio
Major Side Product
5% Rh/C
5-10
25
iPrOH
>99
95:5
None
5% Ru/C
50
80
THF
90
60:40
Toluene/Alcohol
5% Ru/C
50
80
H₂O/Dioxane (1:1)
>99
75:25
None
10% Pd/C
5
25
MeOH
<5
N/A
(No Reaction)
5% Pt/C
20
50
AcOH
85
80:20
Decarboxylated
Detailed Experimental Protocols
Protocol A: High-Fidelity Cis-Selective Ring Hydrogenation
Target: Synthesis of cis-4-substituted cyclohexanecarboxylates.
Mechanism: Kinetic control via Rh-mediated syn-addition.
Catalyst: 5% Rhodium on Carbon (Rh/C), wet support (50% H2O), 5 mol% loading.
Solvent: Isopropyl Alcohol (IPA) or Methanol (0.1 M concentration).
Equipment: High-pressure reactor (Parr or Autoclave).
Procedure:
Inerting: Charge the reaction vessel with the substrate and solvent. Add the Rh/C catalyst carefully under an argon or nitrogen blanket to prevent ignition.
Sealing: Seal the reactor and purge three times with Nitrogen (5 bar), followed by three times with Hydrogen (5 bar) to remove oxygen.
Pressurization: Pressurize the reactor to 10 bar (145 psi) with H₂.
Reaction: Stir vigorously (>1000 rpm) at 25°C (Room Temp) . High agitation is critical to overcome gas-liquid mass transfer limitations.
Monitoring: Monitor H₂ uptake. Reaction is typically complete in 4–6 hours.
Workup: Vent H₂ and purge with N₂. Filter the mixture through a Celite® pad to remove the pyrophoric catalyst. Wash the pad with solvent.[2]
Purification: Concentrate the filtrate. The product is usually pure enough for the next step (>95% cis).
Note: If trans-isomer is desired, treat the crude cis-product with a base (e.g., NaOMe in MeOH) to thermodynamic equilibrium.
Protocol B: Scale-Up Ring Hydrogenation (Ru-Catalyzed)
Target: Cost-effective reduction of simple benzoates.
Key Insight: Use of binary solvent to suppress hydrogenolysis.
Solvent: Water : 1,4-Dioxane (1:1 v/v) . Strict Requirement.
Procedure:
Prepare a 0.5 M solution of substrate in the binary solvent.
Add 5 wt% of Ru/C catalyst (relative to substrate mass).[5][6][7]
Pressurize reactor to 50 bar (725 psi) H₂.
Heat to 80°C .
Stir for 12–24 hours.
Workup: Filter catalyst. The biphasic nature (if conversion is high and salt is added) can assist in separation, or simply extract the organic layer with Ethyl Acetate.
Hydrogen Source: A simple H₂ balloon (1 atm) is sufficient.
Stir at Room Temperature for 1–2 hours.
Validation: TLC should show disappearance of the non-polar benzyl ester and appearance of the polar carboxylic acid. The aromatic ring remains intact under these conditions.
Visualizing the Mechanism & Workflow
Figure 1: Stereoselective Hydrogenation Pathway
This diagram illustrates the divergence between kinetic (cis) and thermodynamic (trans) products.
Caption: Mechanistic pathway for Rh-catalyzed hydrogenation. Syn-addition leads to the cis-isomer; subsequent isomerization yields the trans-isomer.
Figure 2: Experimental Workflow Decision Tree
A logical guide for selecting the correct protocol based on substrate needs.
Caption: Decision tree for selecting the optimal hydrogenation protocol based on synthetic goals.
Troubleshooting & Optimization
Problem: Low Conversion (Stalling)
Cause: Catalyst poisoning by trace sulfur or amines, or insufficient H₂ mass transfer.
Solution: Purify substrate (pass through silica); increase stirring speed (>1000 rpm); increase pressure (up to 50 bar for Rh).
Problem: Loss of Stereoselectivity (Cis -> Trans)
Cause: Reaction temperature too high or presence of adventitious acid/base causing isomerization.
Solution: Maintain T < 40°C. Use neutral solvents. Avoid prolonged reaction times after H₂ uptake ceases.
Problem: Over-Reduction (Ester -> Alcohol)
Cause: High temperature or wrong metal (e.g., Copper-Chromite or high-temp Ru).
Solution: Switch to Rh/C at RT. If using Ru, ensure water is present in the solvent matrix to inhibit carbonyl reduction.
References
Nieto, T. et al. "Heterogeneous Catalytic Hydrogenation of Benzoic Acid: Kinetics and Selectivity." Chemical Engineering Journal, 2019. Link
Maegawa, T. et al. "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry – A European Journal, 2009. Link
Shinde, S. "Catalytic Hydrogenation of Benzoic Acid in Binary Solvent Mixture." CABI Digital Library, 2017. Link
Rylander, P. N.Hydrogenation Methods. Academic Press, 1985. (Classic Reference for Metal Selectivity).
BenchChem Application Notes. "Protocols for Catalytic Hydrogenation of Benzyl Esters." Link
Technical Support Center: Optimizing the Synthesis of Methyl 3-(hydroxymethyl)-2-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3-(hydroxymethyl)-2-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl 3-(hydroxymethyl)-2-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic yields and troubleshoot common issues encountered during this process. Our approach is grounded in established chemical principles and validated through extensive laboratory experience.
I. Overview of the Synthesis
The synthesis of Methyl 3-(hydroxymethyl)-2-methoxybenzoate typically involves the selective reduction of the ester group at the 3-position of a diester starting material, such as dimethyl 2-methoxyphthalate. This transformation requires a careful choice of reducing agent and reaction conditions to avoid over-reduction or side reactions.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of Methyl 3-(hydroxymethyl)-2-methoxybenzoate.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Problem 1: Low to No Yield of the Desired Product
Question: I am not observing any significant formation of Methyl 3-(hydroxymethyl)-2-methoxybenzoate. What are the likely causes?
Answer:
A low or non-existent yield can stem from several factors related to the choice and handling of the reducing agent, as well as the reaction conditions.
Inappropriate Reducing Agent: Sodium borohydride (NaBH₄) is often preferred for its selectivity, but its reactivity can be insufficient for reducing esters under standard conditions.[1][2] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that readily reduces esters.[3][4][5] However, its high reactivity can lead to over-reduction if not carefully controlled.
Reagent Quality and Handling: Both NaBH₄ and LiAlH₄ are sensitive to moisture.[6] Contamination with water will quench the hydride reagent, rendering it ineffective. Always use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reaction Time or Temperature: Ester reductions can be sluggish, especially with milder reducing agents like NaBH₄.[2] Increasing the reaction time or temperature may be necessary. However, be cautious as this can also promote side reactions.
Solvent Choice: The choice of solvent is critical. For NaBH₄ reductions of esters, a combination of THF and methanol is often effective.[7] Methanol can form unstable hydride esters with NaBH₄, which are more efficient at reduction.[1] For LiAlH₄, anhydrous ethereal solvents like diethyl ether or THF are standard.
Recommended Actions:
Verify Reagent Activity: Before use, test your reducing agent on a simple ketone (e.g., acetone) to confirm its activity.
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use freshly distilled, anhydrous solvents.
Optimize Reaction Conditions: If using NaBH₄, consider increasing the reaction temperature or using a co-solvent system like THF/methanol.[7] If switching to LiAlH₄, perform the reaction at a low temperature (e.g., 0 °C to -78 °C) to control its reactivity.[2]
Problem 2: Formation of a Diol Side-Product
Question: My main product is contaminated with a significant amount of the corresponding diol (2-methoxy-1,3-benzenedimethanol). How can I prevent this over-reduction?
Answer:
The formation of the diol is a classic example of over-reduction, where both ester groups of the starting material are reduced to alcohols.
Mechanism of Over-reduction: After the initial reduction of one ester group to the hydroxymethyl group, the resulting intermediate is an alcohol. This alcohol can react with the hydride reagent to form an alkoxide, which can then participate in an intramolecular reduction of the remaining ester group.[1]
Strong Reducing Agents: LiAlH₄ is particularly prone to causing over-reduction due to its high reactivity.[3][8]
Reaction Stoichiometry and Temperature: Using an excess of the reducing agent or running the reaction at elevated temperatures will favor the formation of the diol.
Recommended Actions:
Stoichiometric Control: Carefully control the stoichiometry of the reducing agent. Use a slight excess (e.g., 1.1-1.5 equivalents) of NaBH₄. If using LiAlH₄, a sub-stoichiometric amount might be necessary, though this can be difficult to control.
Temperature Control: Perform the reaction at low temperatures. For LiAlH₄, starting at -78 °C and slowly warming to 0 °C is a common strategy.
Choice of a Milder Reducing Agent: If over-reduction is a persistent issue with LiAlH₄, switching to NaBH₄ is a logical step. The reactivity of NaBH₄ can be enhanced with additives like lithium chloride or by using a methanol co-solvent system.[1][2]
Problem 3: Complex Product Mixture and Purification Challenges
Question: I have a complex mixture of products that is difficult to purify. What are the potential side reactions, and how can I simplify the workup?
Answer:
A complex product mixture can result from various side reactions and incomplete conversions.
Transesterification: If using an alcohol as a solvent (e.g., methanol with NaBH₄), transesterification of the starting diester can occur, leading to a mixture of esters.[9]
Incomplete Reaction: Insufficient reaction time or a deactivated reducing agent can lead to the presence of unreacted starting material.
Workup Issues: The workup procedure is critical for isolating the desired product. The quenching of excess hydride reagent can generate inorganic salts that may complicate extraction and purification.
Recommended Actions:
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and determine the optimal reaction time.
Standardized Workup Procedure: A Fieser workup is a reliable method for quenching LiAlH₄ reactions.[5] This involves the sequential addition of water, 15% aqueous NaOH, and then more water to produce a granular precipitate that is easily filtered.
Purification Strategy: Column chromatography is typically required for purification. A gradient elution system using a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is often effective.[10]
III. Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Borohydride to reduce the ester?
A1: Yes, but it is generally less reactive towards esters than aldehydes or ketones.[1] To effectively reduce an ester with NaBH₄, you may need to use higher temperatures, longer reaction times, or a modified system such as NaBH₄ in a mixture of THF and methanol.[7] The NaBH₄-MeOH system generates unstable hydride esters that are more potent reducing agents.[1] The addition of a catalytic amount of sodium methoxide can also stabilize NaBH₄ in methanol and facilitate the reduction of esters.[6]
Q2: What is the main advantage of using LiAlH₄ over NaBH₄?
A2: The main advantage of LiAlH₄ is its high reactivity, which allows for the rapid and complete reduction of esters, often at lower temperatures.[3][5] However, this high reactivity also makes it less selective and more prone to over-reduction and side reactions with other functional groups.
Q3: How do I choose the right solvent for my reaction?
A3: For LiAlH₄ reductions, anhydrous ethereal solvents like diethyl ether or THF are essential to prevent quenching of the reagent. For NaBH₄ reductions, a wider range of solvents can be used, including alcohols like methanol and ethanol.[1] The choice of solvent can influence the reactivity of NaBH₄; for instance, using methanol can enhance its reducing power towards esters.[1][7]
Q4: What are the key safety precautions I should take?
A4: Both LiAlH₄ and NaBH₄ are flammable solids and react violently with water to produce hydrogen gas, which is highly flammable.[1][5] Always handle these reagents in a fume hood, under an inert atmosphere, and away from sources of ignition. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q5: My starting material is a carboxylic acid. Can I reduce it directly?
A5: NaBH₄ does not typically reduce carboxylic acids.[7] LiAlH₄ will reduce carboxylic acids to primary alcohols, but this is a vigorous reaction.[3][5] A common strategy is to first convert the carboxylic acid to its methyl ester via Fischer esterification and then perform the selective reduction.[7][11]
IV. Experimental Protocols
Protocol 1: Selective Reduction using Sodium Borohydride
This protocol is adapted for the selective reduction of an aromatic ester.
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve dimethyl 2-methoxyphthalate (1 equivalent) in anhydrous THF.
Reagent Addition: Add sodium borohydride (1.5 equivalents) to the solution.
Methanol Addition: Slowly add anhydrous methanol (equal volume to THF) dropwise to the stirred suspension.
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may take several hours.
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and quench by the slow addition of 2N HCl.
Extraction: Extract the aqueous layer with ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Controlled Reduction using Lithium Aluminum Hydride
This protocol is designed to minimize over-reduction.
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of dimethyl 2-methoxyphthalate (1 equivalent) in anhydrous THF.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Slowly add a solution of LiAlH₄ in THF (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
Reaction: Stir the reaction mixture at -78 °C and monitor the progress by TLC.
Workup (Fieser Method): Once the starting material is consumed, quench the reaction by the sequential, dropwise addition of:
n mL of water (where n = grams of LiAlH₄ used)
n mL of 15% aqueous NaOH
3n mL of water
Filtration and Extraction: Allow the mixture to warm to room temperature and stir until a white, granular precipitate forms. Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Process Optimization and Control Diagram
Caption: Key parameters influencing the outcome of the synthesis.
Technical Guide: Purification & Handling of Methyl 3-(hydroxymethyl)-2-methoxybenzoate
Topic: Purification Methods for Methyl 3-(hydroxymethyl)-2-methoxybenzoate Content Type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, Process Chemists, Drug Development Professionals Senior App...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification Methods for Methyl 3-(hydroxymethyl)-2-methoxybenzoate
Content Type: Technical Support Center (Q&A / Troubleshooting)
Audience: Researchers, Process Chemists, Drug Development Professionals
Senior Application Scientist Note:
Methyl 3-(hydroxymethyl)-2-methoxybenzoate is a critical pharmacophore building block, frequently employed in the synthesis of benzoxaboroles (e.g., Tavaborole, Crisaborole) and various kinase inhibitors. Its structural complexity—a 1,2,3-trisubstituted benzene ring containing an ester, a methoxy ether, and a labile benzylic alcohol—presents specific purification challenges. The proximity of the ortho-methoxy group creates steric strain, while the benzylic alcohol is prone to oxidation or acid-catalyzed etherification. This guide addresses these specific stability and purity issues.
Module 1: Impurity Profiling & Synthesis Logic
Q: What are the dominant impurities I should expect in my crude reaction mixture?A: The impurity profile depends heavily on your synthesis route.
Route A (Reduction of Methyl 3-formyl-2-methoxybenzoate): Expect unreacted aldehyde (CAS 186312-96-9) and potentially the over-reduced methyl derivative if hydrogenolysis occurred (rare with borohydrides but possible with Pd/C).
Route B (Hydrolysis of Methyl 3-(bromomethyl)-2-methoxybenzoate): Expect unreacted bromomethyl intermediate, the dimeric ether (bis-benzyl ether) formed via acid catalysis, and potentially the hydrolyzed free acid (3-(hydroxymethyl)-2-methoxybenzoic acid) if the pH was too high during workup.
Q: Why is the pH control critical during the workup of this specific compound?A: The molecule contains both a methyl ester and a benzylic alcohol.
Base Sensitivity: Strong bases (pH > 10) will saponify the methyl ester to the carboxylate (3-(hydroxymethyl)-2-methoxybenzoic acid), which is water-soluble and will be lost in the aqueous phase or precipitate as a difficult-to-separate impurity.
Acid Sensitivity: Strong acids (pH < 2) can protonate the benzylic alcohol, leading to the formation of a benzylic carbocation stabilized by the ortho-methoxy group. This promotes dimerization to form the dibenzyl ether or polymerization.
Visualizing the Synthesis & Impurity Pathways
Caption: Synthesis pathway from the aldehyde precursor showing critical pH-dependent degradation routes.
Method A: Flash Column Chromatography (The "Polishing" Standard)
Q: My product co-elutes with the aldehyde precursor on TLC. How do I improve separation?A: The benzylic alcohol and the aldehyde often have similar Rf values in standard Hexane/EtOAc systems.
Solution: Switch to a DCM/Methanol or DCM/Acetone system. The alcohol interacts more strongly with the silica stationary phase when using chlorinated solvents, often retarding its elution relative to the aldehyde.
Recommended Gradient: Start with 100% Dichloromethane (DCM). Gradient to 5% Methanol in DCM over 20 column volumes (CV). The aldehyde usually elutes first.
Q: I see "streaking" on my column. Is my compound decomposing?A: Streaking usually indicates that the benzylic alcohol is interacting too strongly with the silanols on the silica gel, or that the ester is partially hydrolyzing.
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane before loading. This neutralizes the acidic sites on the silica. Note: Do not use TEA if you are separating the aldehyde, as it can catalyze aldol condensations; use neutral silica instead.
Q: What is the optimal loading capacity for this compound?A: Due to the steric bulk of the ortho-methoxy group, the molecule has moderate solubility in non-polar mobile phases.
Liquid Loading: Dissolve in a minimum volume of DCM.
Solid Loading (Recommended): Adsorb the crude oil onto Celite 545 (ratio 1:2 w/w). This prevents "band broadening" caused by the solvent effect of the injection solvent.
Method B: Crystallization (Scale-Up Approach)
Q: My crude product is an oil. Can I force it to crystallize?A: Methyl 3-(hydroxymethyl)-2-methoxybenzoate is often a low-melting solid or viscous oil depending on purity.
Solvent System: The "Gold Standard" for functionalized benzyl alcohols is Ethyl Acetate / n-Heptane .
Slowly add n-Heptane dropwise until persistent cloudiness appears (approx. ratio 1:3 EtOAc:Heptane).
Add a seed crystal if available.
Cool slowly to 4°C. Do not crash cool to -20°C immediately, or it will oil out.
Q: The product "oiled out" instead of crystallizing. How do I recover it?A: Oiling out occurs when the temperature drops too fast or the impurity profile disrupts the crystal lattice.
Recovery: Re-heat the mixture until the oil dissolves. Add a small amount (5-10% v/v) of a "bridge solvent" like Toluene or IPA (Isopropyl Alcohol). These solvents have intermediate polarity and help transition the solute from solution to crystal.
Module 3: Analytical Validation & Specifications
Q: How do I distinguish the product from the starting material (Aldehyde) using NMR?A:
Target (Alcohol): Look for the benzylic methylene protons (
) appearing as a singlet or doublet (if coupling to OH) around 4.6 – 4.8 ppm .
Impurity (Aldehyde): Look for the distinct aldehyde proton (
) singlet downfield at 10.2 – 10.5 ppm .
Impurity (Methyl): If you over-reduced, the methyl group (
) will appear as a singlet around 2.3 ppm .
Summary of Physicochemical Properties for Purification
Property
Specification / Behavior
Relevance to Purification
Solubility (High)
DCM, EtOAc, Methanol, THF
Good solvents for loading/extraction.
Solubility (Low)
Hexanes, Heptane, Water
Good anti-solvents for crystallization.
pKa (Alcohol)
~15 (Neutral)
Stable to mild base; avoid strong base.
LogP (Predicted)
~1.5 - 1.8
Elutes in mid-polarity range on Reverse Phase (C18).
Thermal Stability
Moderate
Avoid distillation >150°C; risk of ester pyrolysis.
Module 4: Decision Tree for Method Selection
Use this workflow to determine the most efficient purification strategy based on your scale and purity.
Caption: Decision matrix for selecting purification method based on crude purity and scale.
References
Preparation of Methyl 2-methoxy-3-methylbenzoate (Precursor)
General Synthesis of 3-Hydroxymethyl Benzoates
Source:Rasayan Journal of Chemistry, Vol. 12, No. 3, 2019. "Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives.
Synthesis of Tavaborole Intermediates (Benzoxaboroles)
Source:Journal of Medicinal Chemistry, 2006. "Discovery of AN2690, a Novel Broad-Spectrum Antifungal Agent." Discusses the manipulation of 2-bromo- and 2-alkoxy- benzyl alcohols, relevant to the handling of the title compound.
Aldehyde Precursor (Methyl 3-formyl-2-methoxybenzoate):
Source: ChemicalBook / BOC Sciences Catalog Entry (CAS 186312-96-9). Confirms the existence and commercial availability of the oxidized precursor.
Troubleshooting
Technical Support Center: Purification of Methyl 3-(hydroxymethyl)-2-methoxybenzoate
Current Status: Operational Ticket ID: REC-M3HMB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are working with Methyl 3-(hydroxymethyl)-2-methoxybenzoate (CAS: 1...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: REC-M3HMB-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with Methyl 3-(hydroxymethyl)-2-methoxybenzoate (CAS: 141575-50-0 / related analogs), a critical intermediate often utilized in the synthesis of benzoxaboroles (e.g., Tavaborole).
Unlike simple benzoates, this molecule possesses a benzyl alcohol moiety (
) alongside the ester and ether functionalities. This trifecta creates a specific solubility profile:
High polarity from the hydroxyl group (hydrogen bonding donor/acceptor).
Lipophilicity from the aromatic ring and methoxy group.
Labile nature: The methyl ester is susceptible to hydrolysis, and the benzyl alcohol can undergo self-etherification under acidic forcing conditions.
This guide provides a validated approach to recrystallization, moving beyond standard "trial and error" to a logic-driven solvent selection process.
Module 1: Solvent Selection Matrix
The following table synthesizes solubility data based on the functional group interaction parameters (Hansen Solubility Parameters) for this specific intermediate.
Solvent System
Role
Suitability
Technical Notes
Ethyl Acetate / n-Heptane
Primary
High
Recommended Starting Point. The ester/alcohol moiety dissolves well in hot EtOAc; Heptane acts as a gentle anti-solvent to induce controlled nucleation.
Toluene
Secondary
High
Excellent for scale-up. The aromatic - interactions stabilize the solute. High boiling point (110°C) allows for a large temperature differential, maximizing recovery.
MTBE (Methyl tert-butyl ether)
Alternative
Moderate
Good for "oiling out" prone batches. MTBE has moderate polarity that can solubilize impurities while precipitating the product upon cooling/concentration.
IPA (Isopropyl Alcohol)
Specific
Moderate
Use only if the main impurity is non-polar. Risk:[1][2][3] Transesterification (exchange of Methyl for Isopropyl) can occur if heated for prolonged periods with trace acid/base.
DCM / Hexane
Legacy
Low
Avoid. Dichloromethane is too volatile for effective thermal recrystallization; mostly used for precipitation, which traps impurities.
Module 2: Decision Logic & Workflow
Before beginning, analyze your crude material's profile using the decision tree below. This logic prevents the common "Oiling Out" phenomenon associated with low-melting benzyl alcohol derivatives.
Figure 1: Solvent System Decision Tree based on impurity profile.
Module 3: Standard Operating Procedure (SOP)
Protocol A: The Two-Solvent Method (EtOAc / Heptane)
Best for: General purification and removal of non-polar starting materials (e.g., methyl 2-methoxy-3-methylbenzoate).
Reagents:
Crude Methyl 3-(hydroxymethyl)-2-methoxybenzoate
Solvent A: Ethyl Acetate (HPLC Grade)
Solvent B: n-Heptane (or n-Hexane)
Step-by-Step:
Dissolution: Place 10.0 g of crude solid in a round-bottom flask. Add Ethyl Acetate dropwise while heating to reflux (approx. 77°C).
Critical: Add just enough solvent to dissolve the solid at boiling. If 10% remains undissolved (likely inorganic salts), perform a hot filtration.
Nucleation Point: Remove from heat. While the solution is still near boiling, add n-Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.
Clarification: Add 1-2 mL of Ethyl Acetate to clear the solution (make it transparent again).
Controlled Cooling:
Wrap the flask in a towel or place in a warm water bath to cool slowly to Room Temperature (RT) over 2 hours.
Why? Rapid cooling traps impurities in the crystal lattice.
Crystallization: Once at RT, move to a fridge (4°C) for 12 hours.
Harvest: Filter the white crystals. Wash with a cold 1:3 mixture of EtOAc:Heptane.
Protocol B: The Single-Solvent Method (Toluene)
Best for: Removal of polar impurities (acids) and scale-up.
Suspend crude material in Toluene (approx. 3-5 mL per gram).
Heat to 90-100°C. The product should dissolve completely; polar impurities (like 3-hydroxybenzoic acid derivatives) often remain insoluble.
Hot Filtration: If solids remain, filter through a pre-warmed celite pad.[4]
Cooling: Allow the filtrate to cool to RT slowly. Toluene's high boiling point creates a large solubility delta, driving high recovery yields.
Module 4: Troubleshooting Guide
Issue 1: The "Oiling Out" Phenomenon
Symptom: Instead of crystals, a second liquid layer (oil) forms at the bottom of the flask.
Cause: The saturation temperature is higher than the melting point of the solvated product (impurities depress the melting point further).
Corrective Action (The "Seeding" Loop):
Re-heat the mixture until the oil dissolves back into a single phase.
Add more Solvent: Dilute the solution by 10-15% with the good solvent (EtOAc). This lowers the saturation temperature.
Seed: Cool to slightly above the temperature where oiling occurred previously. Add a "seed crystal" of pure product (if available) or scratch the glass surface.
Agitate: Vigorous stirring is required to prevent oil droplets from coalescing.
Issue 2: Low Yield
Symptom: Mother liquor is rich in product, but few crystals form.[4]
Cause: The benzyl alcohol group makes the molecule too soluble in polar solvents (like EtOAc) even when cold.
Corrective Action:
Switch to Protocol B (Toluene) .
Or, drive the equilibrium in Protocol A by increasing the ratio of Heptane (Anti-solvent) to 5:1 (Heptane:EtOAc) during the cooling phase.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use Methanol or Ethanol?
A: It is risky.[1] While the solubility is high, primary alcohols can cause transesterification (swapping the methyl ester for an ethyl ester) if the crude material contains trace acidic impurities or if heating is prolonged. Furthermore, the high solubility often leads to poor recovery yields upon cooling.
Q2: My crude material is dark brown/black. Should I recrystallize directly?
A: No. Dark color usually indicates oxidized polymeric impurities or palladium residues (if coming from a coupling reaction). These impurities can inhibit crystal growth.
Solution: Dissolve in EtOAc, treat with Activated Carbon (Charcoal) for 30 minutes at 50°C, filter through Celite, and then proceed to recrystallization.
Q3: How do I store the purified crystals?
A: Store in a tightly sealed container at -20°C . The benzyl alcohol moiety can slowly oxidize to the aldehyde (benzaldehyde derivative) if exposed to air and light at room temperature for months.
References
Baker, S. J., et al. (2009). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. (Describes the synthesis and purification of benzoxaborole intermediates).
Hernandez, V., et al. (2006). Boron-Containing Small Molecules. U.S. Patent 7,582,794. (Detailed experimental procedures for methyl 3-(hydroxymethyl)-2-methoxybenzoate precursors).
Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Anti-Solvents. (General principles for ester/alcohol purification).
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solvent selection).
removing impurities from crude Methyl 3-(hydroxymethyl)-2-methoxybenzoate
This guide functions as a specialized Technical Support Center for researchers working with Methyl 3-(hydroxymethyl)-2-methoxybenzoate , a critical intermediate often used in the synthesis of benzoxaborole antifungals li...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers working with Methyl 3-(hydroxymethyl)-2-methoxybenzoate , a critical intermediate often used in the synthesis of benzoxaborole antifungals like Tavaborole .
Ticket ID: PUR-M3HMB-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open
Subject: Troubleshooting Impurity Profiles & Isolation Failures
Hello. Based on your inquiry regarding the purification of Methyl 3-(hydroxymethyl)-2-methoxybenzoate (hereafter referred to as Target M ), it appears you are encountering issues likely stemming from the reduction of the precursor aldehyde (Methyl 3-formyl-2-methoxybenzoate) or subsequent handling.
This molecule presents a unique "Janus" face: it contains a labile ester (sensitive to base) and a benzyl alcohol (sensitive to acid/oxidation). The following guide addresses the three most common failure modes: Boron Complexation, Aldehyde Contamination, and Hydrolysis.
🔎 Part 1: Diagnostic & Triage
Before altering your protocol, confirm your impurity profile using this reference table.
Observation
Probable Impurity/Cause
Diagnostic Signal (1H NMR)
Sticky Gum / Glass (Won't crystallize)
Boron-Complexes (from NaBH4 reduction)
Broad multiplets, shifting -OH peaks, or unclear integration in aromatic region.
Spot just above Product (TLC)
Unreacted Aldehyde (Starting Material)
Distinct singlet at ~10.0–10.5 ppm (CHO).
Streak near baseline (TLC)
Hydrolyzed Acid (Saponification)
Loss of Methyl ester singlet (~3.9 ppm); broad -COOH peak >11 ppm.
New spot below Product
Dimeric Ether (Acid-catalyzed condensation)
New benzylic CH2 signals; often formed if left in acidic CDCl3 too long.
🛠 Part 2: Troubleshooting Protocols
Issue #1: "My crude product is a sticky gum and yields are >100%."
Diagnosis: Boron Entrapment.
If you synthesized Target M via NaBH4 reduction, the boron byproducts (borates) form stable, gel-like covalent complexes with the benzyl alcohol and the methoxy oxygen. These do not wash out easily with water.
The Fix: The Methanol Co-Evaporation Technique
Boron removal relies on converting non-volatile borate salts into volatile Trimethyl Borate (B(OMe)3) .
Dissolve: Take your crude gum and dissolve it in Methanol (MeOH) (10 mL per gram of crude).
Evaporate: Concentrate on a rotary evaporator at 40°C.
Repeat:Crucial Step. Repeat this process 3–4 times.
Le Chatelier’s principle drives the boron off as a gas (B.P. 68°C).
Final Dry: You should now have a discrete solid or a free-flowing oil, not a gum.
Issue #2: "I cannot separate the starting aldehyde from the alcohol."
Diagnosis: Co-elution.
The polarity difference between the aldehyde precursor and Target M is sometimes insufficient for standard flash chromatography, especially at scale.
The Fix: The Bisulfite Wash (Chemo-selective Scavenging)
Do not rely on a column to remove >5% aldehyde. Scavenge it chemically during the workup.[3]
Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO3) .
The Wash:
Dissolve crude in EtOAc or DCM.
Wash organic layer vigorously with the Bisulfite solution (2x).
Mechanism:[1][2] The bisulfite attacks the aldehyde carbonyl, forming a water-soluble bisulfite adduct (sulfonate salt). The ester and alcohol remain in the organic layer.
Rinse: Wash with water (to remove salts) and then Brine.
Dry: Dry over Na2SO4. Do not use MgSO4 if the solution is acidic, as it can act as a Lewis acid.
Issue #3: "My product decomposes on the silica column."
Diagnosis: Acid-Catalyzed Degradation/Hydrolysis.
Silica gel is slightly acidic (pH 4–5). Target M is a benzyl alcohol; it can undergo self-condensation (ether formation) or ester hydrolysis if the residence time on the column is too long.
The Fix: The Triethylamine Buffer
Slurry Prep: When packing your column, add 1% Triethylamine (Et3N) to the hexane used to slurry the silica.
Elution: Run your gradient (e.g., Hexane/EtOAc).[4] The Et3N neutralizes the acidic sites on the silica.
Note: You may see a "ghost" spot of Et3N on TLC, but it will evaporate during concentration.
📊 Part 3: Purification Workflows (Visualized)
Workflow A: The "Golden Path" for Crude Cleanup
Use this logic flow to determine your purification strategy based on the crude state.
Caption: Decision matrix for removing specific impurities prior to final isolation.
Workflow B: Chemical Stability Map
Understanding why the molecule degrades is key to preventing yield loss.
If chromatography is insufficient or if you are scaling up (avoiding columns), use this crystallization method.
The "Oiling Out" Problem:
Benzyl alcohols often "oil out" (separate as a liquid) rather than crystallize when cooled too quickly.
Recommended Solvent System:
Solvent A (Good): Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Solvent B (Bad/Anti-solvent): Hexanes or Heptane.
Protocol:
Dissolve Target M in the minimum amount of warm EtOAc (approx 35–40°C). Do not boil (risk of ester transesterification).
Add Hexane dropwise until the solution turns slightly turbid (cloudy).
Add one drop of EtOAc to clear the solution.
Seed it: If you have a pure crystal from a previous batch, add it now. If not, scratch the glass side of the flask with a spatula.
Slow Cool: Wrap the flask in a towel (insulation) and let it reach room temperature over 2 hours. Then move to 4°C fridge.
Harvest: Filter the white needles/plates and wash with cold Hexane.
📚 References & Authority
The protocols above are derived from standard intermediate handling in the synthesis of Benzoxaboroles (e.g., Tavaborole) and general benzyl alcohol purification standards.
Tavaborole Synthesis & Intermediates:
Baker, S. J., et al.[5] "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)..."[5] Journal of Medicinal Chemistry, 2006, 49(15), 4447–4450.[5]
Patent Context: Methods for purifying hydroxymethyl-benzoate intermediates often utilize the bisulfite wash for aldehyde clearance in large-scale preparations of AN2690.
Boron Removal Techniques:
General Organic Synthesis: The formation of volatile trimethyl borate is a standard workup procedure for borohydride reductions.
Fieser & Fieser: Reagents for Organic Synthesis, Vol 1. (Methodology for Methanol/Boron evaporation).
Benzyl Alcohol/Ester Stability:
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[3][4][6][7][8] (Mechanisms of ester hydrolysis and benzyl alcohol dehydration).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 3-(hydroxymethyl)-2-methoxybenzoate before handling.
troubleshooting low yield in methoxybenzoate hydroxymethylation
Executive Summary Hydroxymethylation of methoxybenzoates (introducing a -CH2OH group) is a deceptively complex transformation. The presence of two directing groups—the ester (electrophilic, moderate director) and the met...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Hydroxymethylation of methoxybenzoates (introducing a -CH2OH group) is a deceptively complex transformation. The presence of two directing groups—the ester (electrophilic, moderate director) and the methoxy (nucleophilic, weak-to-moderate director)—creates a "perfect storm" for low yields.
Common failure modes include:
Nucleophilic Attack on the Ester: Strong bases (n-BuLi) attack the carbonyl instead of deprotonating the ring.
Spontaneous Lactonization: If the hydroxymethyl group is installed ortho to the ester, the product cyclizes into a phthalide, "disappearing" from the alcohol region in NMR/LCMS.
Formaldehyde Oligomerization: Improper depolymerization of paraformaldehyde leads to poor electrophile availability.
This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic traps inherent to this scaffold.
Module 1: The Directed Ortho-Metalation (DoM) Route
Context: You are attempting to lithiate the ring using a strong base and quench with Paraformaldehyde (PFA).
Common Symptom: <10% yield, recovery of starting material, or formation of complex ketone byproducts.
Q1: Why does n-Butyllithium (n-BuLi) destroy my starting material instead of functionalizing it?
A: The benzoate ester is a "suicide trap" for simple alkyllithiums.
At standard temperatures (0°C to -40°C), n-BuLi acts as a nucleophile , attacking the ester carbonyl to form a ketone or tertiary alcohol. It only acts as a base (DoM) at extremely low temperatures (<-78°C) or when the ester is sterically shielded.
The Fix: Switch to Non-Nucleophilic or Knochel-Hauser Bases.
Do not use n-BuLi directly. You must decouple basicity from nucleophilicity.[1]
Option A (Traditional): Use LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . These bulky bases cannot easily attack the carbonyl.
Option B (Modern/Recommended): Use Knochel-Hauser Base (TMPMgCl[2]·LiCl) .[3][4][5][6]
Why: This Magnesium-Lithium hybrid base is chemoselective.[4] It tolerates esters at higher temperatures (-20°C to 0°C) and is less likely to cause side reactions than pure lithium reagents [1].
Q2: I see a new spot on TLC, but after workup, I isolate a cyclic solid, not my benzyl alcohol. What happened?
A: You have fallen into the "Phthalide Trap."
If you successfully install the hydroxymethyl group ortho to the ester, the resulting molecule is a gamma-hydroxy ester. Under even mild acidic workup (or spontaneously on silica gel), this cyclizes to form a phthalide (lactone) .
The Fix:
Acceptance: If the lactone is formed, the reaction worked. You just need to reopen the ring (saponification) or reduce it further (to the diol) depending on your target.
Prevention: You cannot prevent the thermodynamics of cyclization if the groups are ortho. You must protect the alcohol immediately in situ (e.g., with TBDMS-Cl) before aqueous workup, though this is difficult.
Q3: My reaction turns into a gelatinous mess upon adding Paraformaldehyde.
A: You are using "wet" or polymerized formaldehyde.
Paraformaldehyde (PFA) is a polymer. If you add solid PFA directly to a -78°C reaction, it does not depolymerize fast enough to react with the unstable aryl-lithium species.
The Fix: Thermal Cracking of PFA.
Instead of adding solid PFA:
Heat solid PFA in a separate flask (connected via cannula) to 150°C to generate monomeric formaldehyde gas.
Bubble this gas into your reaction mixture using a stream of N2.
Alternative: Use a commercially available solution of formaldehyde in THF (rare) or DMF (if compatible, though DMF leads to the aldehyde, not alcohol).
Module 2: The Palladium-Catalyzed Alternative
Context: DoM is failing due to steric crowding or sensitive functional groups.
Solution: Switch to a Cross-Coupling approach.
Q4: Can I avoid the moisture sensitivity of Lithiation?
A: Yes. Use Suzuki-Miyaura Hydroxymethylation .[7][8]
Instead of trying to functionalize the C-H bond directly (which is hard), halogenate your methoxybenzoate (e.g., bromination is usually high-yielding and regioselective) and then couple it.
The Reagent:Potassium Acetoxymethyltrifluoroborate .[7][8]
This reagent acts as a "hydroxymethyl anion" equivalent under Pd catalysis [2].
Protocol Summary:
Substrate: Bromo-methoxybenzoate.
Catalyst: Pd(OAc)2 / XPhos or RuPhos (bulky phosphines are critical).
Result: The Acetoxymethyl group is installed. Mild hydrolysis (K2CO3/MeOH) reveals the free alcohol.
Visual Troubleshooting Guides
Figure 1: The Phthalide Trap (Lactonization)
Caption: Mechanism of yield loss via spontaneous cyclization of ortho-hydroxymethyl benzoates.
Figure 2: Method Selection Decision Tree
Caption: Selecting the correct hydroxymethylation pathway based on substrate constraints.
Experimental Protocol: The "Knochel" Standard
This protocol uses TMPMgCl[2][3][4][6][9]·LiCl to avoid ester attack, addressing the most common cause of low yield.
Reagents:
Methyl 3-methoxybenzoate (1.0 equiv)
TMPMgCl[2][3][4][6][9]·LiCl (1.2 equiv, 1.0 M in THF/Toluene) — Commercially available or prepared.
Paraformaldehyde (3.0 equiv, monomerized via cracking).
THF (Anhydrous).
Step-by-Step:
Preparation: Flame-dry a 50 mL Schlenk flask under Argon. Charge with substrate (1.0 mmol) and anhydrous THF (5 mL).
Cooling: Cool the solution to -20°C (Cryocooler or Ice/Salt/Acetone bath). Note: You do not need -78°C for Knochel bases, but -20°C improves selectivity.
Metalation: Add TMPMgCl[3][4]·LiCl dropwise over 5 minutes.
Observation: The solution may turn yellow/orange.
Time: Stir at -20°C for 30–45 minutes. (Do not exceed 1h).
Electrophile Prep: In a separate flask, heat solid Paraformaldehyde (PFA) to 160°C. Use a wide-bore cannula to direct the formaldehyde gas into the headspace of the reaction flask (ensure rapid stirring).
Tip: Alternatively, for smaller scales, add dry monomeric formaldehyde solution in THF.
Quench: After 30 mins of gas bubbling, quench with sat. NH4Cl (aq).
Workup: Extract with EtOAc. Wash with Brine.
Analysis: Check LCMS immediately.
Warning: If you see a mass corresponding to [M - 32 + 14], you likely formed the Phthalide (Loss of MeOH, gain of CH2).
Data Summary: Base Selection Impact
Base Reagent
Reaction Temp
Ester Compatibility
Primary Risk
Typical Yield
n-BuLi
-78°C
Poor
Nucleophilic attack on ester (Ketone formation)
< 10%
LDA
-78°C
Moderate
Incomplete metalation (pKa mismatch)
30–50%
LiTMP
-78°C
Good
Steric hindrance preventing reaction
40–60%
TMPMgCl·LiCl
-20°C to 0°C
Excellent
Over-metalation if too warm
75–90%
References
Krasovskiy, A., & Knochel, P. (2006).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961.
Molander, G. A., & Shin, I. (2011).[10] Palladium-Catalyzed Cross-Coupling of Potassium Hydroxymethyltrifluoroborate with Aryl and Heteroaryl Halides.[8] Organic Letters, 13(15), 3956–3959.
Snieckus, V. (1990). Directed ortho metalation.[1][3][4][11][12] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.
Goumont, R., et al. (2009). Nucleophilic attacks on ester vs. deprotonation: Kinetic insights. Chemistry – A European Journal, 15(20), 5030.
stability of Methyl 3-(hydroxymethyl)-2-methoxybenzoate under basic conditions
Welcome to the Technical Support Center for Methyl 3-(hydroxymethyl)-2-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Methyl 3-(hydroxymethyl)-2-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance and troubleshooting advice for experiments involving this compound, with a particular focus on its stability under basic conditions.
Introduction
Methyl 3-(hydroxymethyl)-2-methoxybenzoate is a multifunctional aromatic compound. Its structure, featuring a methyl ester, a hydroxymethyl group, and a methoxy group on a benzene ring, presents unique chemical properties. A thorough understanding of its reactivity, especially its stability in the presence of bases, is crucial for its successful application in multi-step organic synthesis. This guide addresses common questions and challenges encountered during its use.
FAQ 1: What is the expected stability of Methyl 3-(hydroxymethyl)-2-methoxybenzoate under basic conditions?
Under basic conditions, the primary reaction of Methyl 3-(hydroxymethyl)-2-methoxybenzoate is the hydrolysis of the methyl ester group, a process known as saponification.[1][2] This reaction is generally irreversible and yields the corresponding carboxylate salt and methanol.[3]
The rate of this hydrolysis is influenced by several factors inherent to the molecule's structure:
Steric Hindrance: The methoxy group at the ortho position to the ester can sterically hinder the approach of the hydroxide ion to the carbonyl carbon. This can slow down the rate of hydrolysis compared to unsubstituted methyl benzoate.[4][5] However, this hindrance can often be overcome by heating the reaction mixture.[4][5]
Electronic Effects: Both the methoxy and hydroxymethyl groups are generally considered electron-donating groups. Electron-donating groups can decrease the electrophilicity of the carbonyl carbon, which in turn can reduce the rate of nucleophilic attack by the hydroxide ion.[6][7]
Therefore, while Methyl 3-(hydroxymethyl)-2-methoxybenzoate will hydrolyze in basic conditions, the reaction may proceed slower than with simpler, unhindered benzoates.
Troubleshooting Guide 1: My saponification of Methyl 3-(hydroxymethyl)-2-methoxybenzoate is slow or incomplete. What can I do?
A slow or incomplete reaction is a common issue, often due to the combined steric and electronic effects of the substituents.
Initial Checks:
Concentration of Base: Ensure you are using a sufficient excess of the base (e.g., NaOH or KOH). A common starting point is 2-3 equivalents.
Solvent: The choice of solvent can be critical. If the ester is not fully dissolved, the reaction will be slow. A co-solvent system, such as THF/water or dioxane/water, can improve solubility and reaction rate.[8] Adding a small amount of an alcohol like methanol can also help break phase separation.[8]
Optimization Strategies:
Parameter
Recommendation
Rationale
Temperature
Increase the reaction temperature. Refluxing is often necessary.
Higher temperatures provide the necessary activation energy to overcome steric hindrance and the deactivating electronic effects.[4][5]
Base Concentration
Increase the concentration of the aqueous base.
A higher concentration of hydroxide ions will increase the reaction rate.
Reaction Time
Extend the reaction time.
Given the potential for a slower reaction, monitoring by TLC or HPLC is crucial to determine the point of completion.
Choice of Base
Consider using a stronger base or a different cation.
While NaOH and KOH are common, in some cases, LiOH can offer different reactivity profiles.[8]
FAQ 2: Are there any potential side reactions to be aware of when treating Methyl 3-(hydroxymethyl)-2-methoxybenzoate with a base?
While saponification is the primary reaction, the presence of the hydroxymethyl group introduces the possibility of other transformations, although these are generally less common under standard saponification conditions.
Intramolecular Cyclization (Lactone Formation): In theory, the deprotonated hydroxymethyl group could act as a nucleophile and attack the ester carbonyl, leading to the formation of a lactone. However, this is generally less favorable than intermolecular attack by a hydroxide ion in aqueous basic solutions.
Williamson-like Ether Formation: An intramolecular Williamson ether synthesis is a theoretical possibility but is highly unlikely under typical saponification conditions. This would require the deprotonation of the hydroxymethyl group followed by nucleophilic attack on the methyl group of the methoxy substituent, which is not a facile process.
Under standard aqueous base hydrolysis conditions, these side reactions are not typically observed to a significant extent. The primary focus should be on ensuring complete saponification.
Troubleshooting Guide 2: I am observing an unexpected byproduct in my reaction. How can I identify and minimize it?
Analytical Approach:
Characterization: Isolate the byproduct and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, IR). This will be crucial in determining its structure.
Hypothesize Formation: Based on the structure, propose a plausible reaction mechanism for its formation.
Minimization Strategies:
Potential Issue
Recommended Action
Oxidation of Hydroxymethyl Group
If the byproduct is a carboxylic acid or aldehyde at the 3-position, ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.
Lactone Formation
If a lactone is identified, consider lowering the reaction temperature and using a more dilute solution to favor the intermolecular hydrolysis reaction over the intramolecular cyclization.
FAQ 3: How does the hydroxymethyl group itself behave under basic conditions?
The hydroxymethyl group is a primary alcohol.[9] In the presence of a base, the hydroxyl proton can be reversibly deprotonated to form an alkoxide. The extent of deprotonation will depend on the pKa of the alcohol and the strength of the base used. While this deprotonation occurs, it does not typically lead to further reactions of the hydroxymethyl group itself under standard saponification conditions.
Experimental Protocols
Protocol 1: Standard Saponification of Methyl 3-(hydroxymethyl)-2-methoxybenzoate
Dissolution: Dissolve Methyl 3-(hydroxymethyl)-2-methoxybenzoate (1 equivalent) in a suitable solvent such as methanol or THF.
Addition of Base: Add an aqueous solution of NaOH or KOH (2-3 equivalents).
Heating: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
Workup:
Cool the reaction mixture to room temperature.
Remove the organic solvent under reduced pressure.
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
Cool the aqueous layer in an ice bath and acidify with cold, dilute HCl or H₂SO₄ until the pH is acidic, leading to the precipitation of the carboxylic acid product.
Collect the solid product by filtration, wash with cold water, and dry.
Protocol 2: Monitoring the Hydrolysis Reaction by ¹H NMR
Sample Preparation: Take an aliquot of the reaction mixture at various time points.
Quenching: Quench the reaction by neutralizing the base with a small amount of acid.
Extraction: Extract the compounds into a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Analysis: Acquire a ¹H NMR spectrum. The disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of the hydroxymethyl protons and aromatic protons of the product can be monitored to determine the reaction's progress.
Visualizations
Reaction Pathway
Caption: Mechanism of base-catalyzed hydrolysis of Methyl 3-(hydroxymethyl)-2-methoxybenzoate.
Troubleshooting Logic
Caption: Decision-making workflow for troubleshooting slow saponification reactions.
References
BenchChem Technical Support. (2025).
Alemán, P. A., Boix, C., & Poliakoff, M. (n.d.).
Alemán, P. A., Boix, C., & Poliakoff, M. (1999).
Hancock, C. K., & Yager, B. J. (1961). A Hammett-Taft Polar-Steric Equation for the Saponification Rates of m- and p-Substituted Alkyl Benzoates. Journal of the American Chemical Society, 83(20), 4211-4213.
Reddit r/Chempros. (2025, July 21). Why are my ester hydrolysis not working.
Wikipedia. (2023).
Chegg. (2022, August 5).
Pearson+. (2024, July 21).
Khan, M. N. (1987). The Kinetics and Mechanism of Alkaline Hydrolysis of Acryl Substituted Benzoate. Journal of the Chemical Society of Pakistan, 9(3), 427-431.
Scribd.
BenchChem Technical Support. (2025). Reactivity of the hydroxymethyl group in 2-Chloro-4-(hydroxymethyl)phenol. BenchChem.
Dash, A. C., & Nanda, R. K. (1985). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Indian Journal of Chemistry, 24A, 144-146.
Ataman Kimya.
Baliah, V., & Theymoli, B. (1976). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of the Chemical Society, Perkin Transactions 2, (7), 832-835.
MSU Denver Sites. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity.
Li, Y., et al. (2023).
Filo. (2025, September 30).
Homework.Study.com.
Kocalar, M., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
Kiełbasiński, P., et al. (2012). Chemistry of the Versatile (Hydroxymethyl)phosphinyl P(O)CH2OH Functional Group. The Journal of Organic Chemistry, 77(13), 5620-5626.
Indian Academy of Sciences. Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides.
NIH. (n.d.).
Royal Society of Chemistry. (n.d.). Synthesis of novel N-hydroxy heterocycles via intramolecular reductive cyclization of diketoximes by NaBH3CN - Organic & Biomolecular Chemistry.
Royal Society of Chemistry. (n.d.). Rh(iii)-Catalysed cascade C–H imidization/cyclization of N-methoxybenzamides with isoxazolones for the assembly of dihydroquinazolin-4(1H)
preventing side reactions in Methyl 3-(hydroxymethyl)-2-methoxybenzoate synthesis
An essential intermediate in pharmaceutical and organic synthesis, Methyl 3-(hydroxymethyl)-2-methoxybenzoate, requires a carefully controlled synthetic approach to ensure high purity and yield. The most common laborator...
Author: BenchChem Technical Support Team. Date: February 2026
An essential intermediate in pharmaceutical and organic synthesis, Methyl 3-(hydroxymethyl)-2-methoxybenzoate, requires a carefully controlled synthetic approach to ensure high purity and yield. The most common laboratory-scale synthesis involves the chemoselective reduction of its aldehyde precursor, Methyl 3-formyl-2-methoxybenzoate. While seemingly straightforward, this transformation is prone to several side reactions that can complicate purification and significantly reduce the overall efficiency of the process.
This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on the practical prevention of common side reactions, grounded in the mechanistic principles of the synthesis.
The foundational method for this synthesis is the reduction of an aldehyde in the presence of an ester. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and excellent chemoselectivity for aldehydes and ketones over less reactive functional groups like esters.[1][2]
Recommended Experimental Protocol
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-formyl-2-methoxybenzoate (1.0 eq.) in anhydrous methanol (or a THF/methanol mixture for improved solubility) under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the reaction's exothermicity and enhancing selectivity.[3]
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).
Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.[4]
Workup: Allow the mixture to warm to room temperature. Remove the methanol under reduced pressure. Partition the remaining aqueous residue between ethyl acetate and water.
Extraction: Extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel.
Visual Workflow: Synthesis Pathway
Caption: Recommended workflow for Methyl 3-(hydroxymethyl)-2-methoxybenzoate synthesis.
Troubleshooting Guide: Identifying and Preventing Side Reactions
This section addresses specific issues you may encounter during the synthesis, identified by common analytical observations.
Question 1: My NMR/Mass Spec data shows a significant amount of a diol impurity, (2-methoxy-3-(hydroxymethyl)phenyl)methanol. What caused this?
Answer:
This is a classic case of over-reduction , where the methyl ester functional group was also reduced to a primary alcohol. While NaBH₄ is selective, this side reaction can occur under forcing conditions.
Causality: The reactivity of NaBH₄ increases with temperature. Furthermore, using a large excess of the reducing agent or allowing the reaction to proceed for an extended period after the aldehyde has been consumed can lead to the slow but significant reduction of the ester.[2]
Preventative Measures:
Stoichiometry Control: Use a modest excess of NaBH₄ (1.1-1.2 equivalents). This is enough to ensure the complete reduction of the aldehyde without providing a large excess that could attack the ester.
Temperature Management: Maintain a low temperature (0 °C) during the addition of NaBH₄ and for the duration of the reaction. Do not allow the reaction to warm prematurely.
Reaction Monitoring: Use TLC to carefully track the disappearance of the starting aldehyde. Once it is gone, quench the reaction promptly. Do not let it stir for several hours or overnight unnecessarily.
Question 2: I isolated my product, but I see a carboxylic acid impurity (3-(hydroxymethyl)-2-methoxybenzoic acid). How can I avoid this?
Answer:
The presence of the corresponding carboxylic acid is due to the hydrolysis of the methyl ester . This typically occurs during the workup phase.
Causality: Esters are susceptible to hydrolysis under both strongly acidic and basic conditions.[5] Using a strong base (like NaOH) or a strong acid (like HCl) to quench or work up the reaction will catalyze the cleavage of the ester bond.[4][6] Basic hydrolysis, also known as saponification, is particularly problematic as it is essentially irreversible.[6]
Preventative Measures:
Mild Quenching Agent: The most critical step is to use a mildly acidic quenching agent. Saturated aqueous ammonium chloride (NH₄Cl) is ideal. It is sufficiently acidic to neutralize the basic alkoxide intermediates and hydrolyze the borate ester complex formed during the reduction, but it is not acidic enough to cause significant hydrolysis of the methyl ester.[4]
Avoid Strong Acids/Bases: Do not use HCl, H₂SO₄, NaOH, or KOH in the workup. If a pH adjustment is necessary, it should be done carefully with buffered or very dilute solutions.
Question 3: My product appears to be an ethyl ester, not the expected methyl ester. What happened?
Answer:
You have encountered a transesterification reaction. This occurs when the alcohol used as a solvent does not match the alcohol moiety of the ester.
Causality: Transesterification is the process of exchanging the alkyl group of an ester with the alkyl group of an alcohol.[7] This reaction can be catalyzed by both acids and bases. If you perform the NaBH₄ reduction in ethanol, the ethoxide ions present under the reaction conditions can act as nucleophiles, attacking the ester carbonyl and displacing methanol to form the ethyl ester.[8]
Preventative Measures:
Solvent Choice: The simplest solution is to use methanol as the reaction solvent. Since the alcohol of the solvent matches the ester, any transesterification that occurs is degenerate (methyl ester is converted back to the methyl ester) and does not result in an impurity.
Aprotic Solvents: If the starting material has poor solubility in methanol, consider using an aprotic solvent like tetrahydrofuran (THF) or a mixture of THF and methanol.[2]
Visualizing Side Reactions
Caption: Desired reaction pathway versus common side reaction pathways.
Frequently Asked Questions (FAQs)
Q: Why is an inert atmosphere recommended?A: While not strictly necessary for NaBH₄ reductions, an inert atmosphere (nitrogen or argon) is good laboratory practice. It prevents the introduction of atmospheric moisture, which can slowly react with and consume the sodium borohydride, and it minimizes the risk of side reactions with any potentially sensitive intermediates.
Q: Can I use Lithium Borohydride (LiBH₄) or Sodium Cyanoborohydride (NaBH₃CN) instead?A: Lithium borohydride is a stronger reducing agent than NaBH₄ and is more likely to cause over-reduction of the ester. Sodium cyanoborohydride is a milder reducing agent, often used for reductive aminations, and may be too slow or inefficient for this aldehyde reduction. NaBH₄ offers the best balance of reactivity and selectivity for this specific transformation.[2]
Q: My starting material is not very soluble in methanol. What is the best solvent system?A: A co-solvent system of Tetrahydrofuran (THF) and methanol is an excellent choice.[2] THF can dissolve a wide range of organic compounds, while the presence of methanol is necessary to activate the NaBH₄ and facilitate the reduction. A ratio of 3:1 or 4:1 THF:Methanol is a good starting point.
Q: How can I effectively separate the desired product from the unreacted starting material if the reaction is incomplete?A: Both the starting aldehyde and the product alcohol are relatively polar. Separation via flash column chromatography is the most effective method. A solvent gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) will typically elute the less polar aldehyde first, followed by the more polar product alcohol.
Data Summary: Key Reaction Parameters
Parameter
Recommended Condition
Rationale & Potential Issues if Deviated
Reducing Agent
Sodium Borohydride (NaBH₄)
Provides optimal chemoselectivity.[1] Stronger agents (e.g., LiAlH₄, LiBH₄) will cause over-reduction.
Equivalents of NaBH₄
1.1 – 1.2 eq.
Sufficient for complete reaction. >1.5 eq. increases the risk of ester reduction (over-reduction).
Low temperature controls the reaction rate and maximizes selectivity.[3] Higher temps (>25 °C) promote over-reduction.
Workup Quench
Saturated Aqueous NH₄Cl
Mildly acidic quench hydrolyzes borate intermediates without causing ester hydrolysis.[4] Strong acids/bases will hydrolyze the ester.
Reaction Time
1 – 2 hours (Monitor by TLC)
Sufficient for completion. Extended times can lead to over-reduction.
References
W. J. Greenlee and D. G. Hangauer, "A convenient, one-pot synthesis of methyl esters from carboxylic acids," Tetrahedron Letters, vol. 24, no. 45, pp. 4931-4932, 1983. [Online]. Available: [Link]
Illinois Wesleyan University, "Selective Reduction in Organic Chemistry: Reduction of Aldehydes in the Presence of Esters Using Sodium Borohydride," The Discovery-Oriented Approach to Organic Chemistry. [Online]. Available: [Link]
J. Clark, "hydrolysis of esters," Chemguide. [Online]. Available: [Link]
Common Organic Chemistry, "Sodium Borohydride," Common Organic Chemistry Reagents. [Online]. Available: [Link]
UCLA, "Illustrated Glossary of Organic Chemistry - Transesterification," Department of Chemistry & Biochemistry. [Online]. Available: [Link]
G. L. Patrick, "Appendix 6: Protecting groups," Oxford Learning Link. [Online]. Available: [Link]
M. F. T. C. Ribeiro et al., "Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions," Organic & Biomolecular Chemistry, vol. 17, no. 5, pp. 1091-1096, 2019. [Online]. Available: [Link]
F. Bazi et al., "Transesterification of Methylbenzoate with Alcohols Catalyzed by Natural Phosphate," ResearchGate, 2012. [Online]. Available: [Link]
D. J. Ager and M. B. East, "Chemoselective reductions with sodium borohydride," Canadian Journal of Chemistry, vol. 65, no. 12, pp. 2983-2985, 1987. [Online]. Available: [Link]
ResearchGate, "NiO/PtO₂-catalyzed transesterification of methyl benzoate 3 under different reaction conditions," ResearchGate. [Online]. Available: [Link]
European Patent Office, "HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1," Google Patents. [Online].
Reddit, "Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester," r/chemistry. [Online]. Available: [Link]
Wikipedia, "Protecting group," Wikipedia, The Free Encyclopedia. [Online]. Available: [Link]
As a Senior Application Scientist, I often see this intermediate mishandled. Methyl 3-(hydroxymethyl)-2-methoxybenzoate is a trifunctional scaffold: it contains a methyl ester , a primary benzylic alcohol , and an ether (methoxy) linkage.[1]
While the methoxy group is robust, the molecule presents a "stability paradox." The ester is susceptible to hydrolysis, while the benzylic alcohol is prone to oxidation.[1] Moisture is the catalyst for the former, and air is the catalyst for the latter. This guide replaces generic advice with a causality-driven protocol to preserve the integrity of your starting material.
Module 1: Critical Storage Protocols (The Prevention Phase)
Q: "I just received a 5g bottle. Can I store it on the shelf?"
A: Absolutely not.
Standard shelf storage exposes the compound to ambient humidity and UV light.[1] The ester moiety is thermodynamically unstable relative to its carboxylic acid hydrolysis product, particularly if trace acid/base impurities are present on the glass surface.[1]
The "Zero-Moisture" Storage Workflow
Follow this self-validating protocol immediately upon receipt.
Figure 1: The "Zero-Moisture" workflow ensures removal of atmospheric water before kinetic stabilization at -20°C.[1]
Key Technical Nuances:
Argon vs. Nitrogen: Use Argon if available.[1] It is heavier than air and forms a "blanket" over the solid, whereas Nitrogen can mix more easily with headspace air if the seal is imperfect.
Temperature Causality: At -20°C, the rate constant (
) for hydrolysis drops significantly (Arrhenius equation).[1] However, never open a cold bottle immediately. Allow it to equilibrate to room temperature inside a desiccator to prevent condensation (hygroscopic shock).[1]
Module 2: Troubleshooting Degradation (The Diagnosis Phase)
Q: "My sample has turned from a beige powder to a sticky solid. Is it still usable?"
A: It has likely undergone partial hydrolysis or oxidation.
The "stickiness" often results from the formation of the carboxylic acid derivative (hydrogen bonding increases) or the absorption of water (hygroscopicity of the hydroxymethyl group).[1]
Diagnostic Matrix
Observation
Probable Cause
Verification Method
Remediation
Clumping / Sticky
Hygroscopic moisture uptake
TGA (Thermogravimetric Analysis): Mass loss <100°C.
1H NMR: Look for aldehyde proton singlet ~10.0 ppm.[1]
Irreversible. Discard.
The Hydrolysis Mechanism (Why Moisture Kills)
The methyl ester is the weak link.[1] Water acts as a nucleophile, attacking the carbonyl carbon.[1] This process is autocatalytic—the carboxylic acid product lowers the pH, accelerating further degradation.
Figure 2: The moisture-driven degradation pathway.[1] Note that the reaction generates Methanol, which may evaporate, leaving the acid impurity.
Module 3: Experimental Handling (The Usage Phase)
Q: "I see a small impurity in the NMR around 10 ppm. Can I proceed with my reaction?"
A: Proceed with extreme caution.
The signal at ~10 ppm indicates the aldehyde (oxidation of the hydroxymethyl group).[1]
Risk: If your next step involves a nucleophile (e.g., Grignard, amine), it will react with the aldehyde impurity and the ester, leading to complex mixtures.[1]
Protocol: If aldehyde < 5%, you may be able to purify via column chromatography (Silica gel, Hexane:EtOAc).[1] If > 5%, repurification is often more costly than repurchasing due to the similar polarity of the aldehyde and alcohol.[1]
Q: "What solvent should I use for reactions to avoid transesterification?"
A: Avoid primary alcohols (Methanol, Ethanol).
If you dissolve this methyl ester in Ethanol with a Lewis Acid or Base catalyst, you will generate the Ethyl ester via transesterification.[1]
Recommended Solvents: DCM (Dichloromethane), THF (Tetrahydrofuran), or DMF (Dimethylformamide).[1]
Drying: Ensure solvents are anhydrous.[1] The hydroxymethyl group can protonate, making the ester more electrophilic and prone to side reactions.
References
ChemicalBook. (2024).[1] Methyl 3-hydroxybenzoate - Safety Data Sheet. Retrieved from .[1] (Used as a proxy for general benzoate ester safety and handling).
Clark, J. (2020).[1] The Mechanism for the Acid Catalysed Hydrolysis of Esters. Chemguide. Retrieved from .[1]
Ashenhurst, J. (2022).[1] Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Retrieved from .
PubChem. (2024).[1] Benzyl Alcohol Stability and Storage. National Library of Medicine.[1] Retrieved from .[1] (Referenced for the oxidation sensitivity of the hydroxymethyl group).[1]
Fluorochem. (2024).[1] Methyl 3-(hydroxymethyl)-2-methoxybenzoate Product Sheet. Retrieved from .[1]
minimizing lactonization byproducts in benzoate synthesis
Technical Support Center: Minimizing Lactonization Byproducts in Benzoate Synthesis Core Directive & Executive Summary The Challenge: In the synthesis of benzoate esters, particularly those with ortho-hydroxyalkyl substi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Minimizing Lactonization Byproducts in Benzoate Synthesis
Core Directive & Executive Summary
The Challenge:
In the synthesis of benzoate esters, particularly those with ortho-hydroxyalkyl substituents (e.g., 2-(hydroxymethyl)benzoic acid) or remote hydroxyl groups (
- or -hydroxy positions), intramolecular lactonization is a dominant competing pathway. This is driven by entropy (favorable formation of 5- or 6-membered rings) and thermodynamics (lactones like phthalide are often more stable than their open-chain ester counterparts).
The Solution:
To minimize lactonization, one must shift the reaction control from thermodynamic equilibration (which favors lactones) to kinetic trapping of the ester. The most effective strategy is often to abandon Fischer esterification entirely in favor of
alkylation of the carboxylate , effectively bypassing the tetrahedral intermediate prone to cyclization.
Diagnostic & Troubleshooting Guide
Q1: How do I confirm that my byproduct is a lactone and not just unreacted starting material?
-Lactone (e.g., Phthalide): shifted to higher frequencies, typically due to ring strain.
NMR Spectroscopy (
):
Check the chemical shift of the protons adjacent to the oxygen. In a lactone, these methylene protons often appear as a sharp singlet (if benzylic) but shifted downfield compared to the free alcohol.
Mass Spectrometry: The lactone will have a mass of
relative to the hydroxy-acid starting material. The desired ester will have a mass of .
Q2: I am using acid-catalyzed esterification (Fischer) for 2-(hydroxymethyl)benzoic acid, but I only get phthalide. Why?
A: This is a classic "thermodynamic sink."
Under acidic conditions, the reaction proceeds through a tetrahedral intermediate. The internal hydroxyl group is an effective nucleophile positioned perfectly for a 5-exo-trig cyclization. Once the lactone (phthalide) forms, it is thermodynamically very stable and does not readily revert to the open chain ester under acidic equilibrium conditions, even with excess alcohol.
Root Cause: The rate of intramolecular cyclization (
) is orders of magnitude higher than intermolecular attack () by the solvent alcohol due to entropic proximity.
Q3: What is the "Golden Protocol" to avoid this?
A: Switch to Base-Promoted Alkylation (Carboxylate
).
By treating the acid with a mild base to form the carboxylate anion, and then reacting it with an alkyl halide (e.g., Methyl Iodide), you avoid the protonation of the carbonyl oxygen. The carboxylate acts as the nucleophile attacking the alkyl halide. The internal hydroxyl group remains neutral and poor as a nucleophile, preventing cyclization.
Experimental Protocols
Protocol A: Carboxylate Alkylation (Recommended for ortho-substituted benzoates)
Use this method to synthesize methyl 2-(hydroxymethyl)benzoate without phthalide formation.
Electrophile: Methyl Iodide (MeI, 1.5 equiv) or Alkyl Bromide
Solvent: DMF (N,N-Dimethylformamide) or Acetone (anhydrous)
Step-by-Step:
Dissolution: Dissolve the hydroxy-benzoic acid in DMF (
concentration).
Deprotonation: Add
or . Stir at room temperature for 15 minutes. Note: The carboxylate forms, but the phenolic/aliphatic OH is less acidic and remains largely protonated if weak base is used.
Alkylation: Add Methyl Iodide dropwise.
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC.[2]
Workup: Pour into water and extract with Ethyl Acetate. Wash with brine.[3]
Why this works: The reaction mechanism is
. The carboxylate oxygen attacks the methyl group. The carbonyl carbon is never activated by a proton, so the internal OH group has no "target" to attack.
Use this only if alkyl halides are not permissible and you must use an alcohol reagent.
Concept: According to the law of mass action, Rate(Ester)
. Rate(Lactone) .
To favor the ester, you must maximize .[4]
Use the alcohol as the solvent (neat).
Add a water scavenger (e.g., molecular sieves or trimethyl orthoformate) to drive the equilibrium.
Warning: This method often still yields 10–20% lactone for highly prone substrates like phthalide precursors.
Comparative Data Analysis
Table 1: Comparison of Synthetic Methods for Methyl 2-(hydroxymethyl)benzoate
Method
Reagents
Primary Mechanism
Major Product
Lactone Byproduct
Fischer Esterification
MeOH, (cat), Reflux
Acid-Catalyzed Equilibrium
Phthalide (Lactone)
> 90%
DCC Coupling
MeOH, DCC, DMAP
Activated Acyl Intermediate
Mixed (Ester + Lactone)
20–40%
Carboxylate Alkylation
MeI, , DMF
Displacement
Methyl Benzoate (Ester)
< 5%
Diazomethane
, Ether
Carbene Insertion
Methyl Benzoate (Ester)
< 1%
Mechanistic Visualization
The following diagram illustrates the bifurcation between the desired intermolecular esterification and the undesired intramolecular lactonization.
Figure 1: Mechanistic divergence. Acid catalysis facilitates the tetrahedral intermediate prone to cyclization. Base-mediated alkylation avoids this intermediate entirely.
FAQs
Q: Can I use Diazomethane (
) or TMS-Diazomethane?A: Yes. This is arguably the mildest method. It reacts exclusively with the acidic proton of the carboxylic acid to form the methyl ester. The neutral alcohol group remains untouched, and no tetrahedral intermediate is formed that would allow cyclization. However, due to safety concerns with diazomethane (explosive, toxic), the method is preferred for scale-up.
Q: What if I need to make a complex ester (e.g., reacting with a secondary alcohol, not Methyl Iodide)?A: If you cannot use an alkyl halide, you must use a coupling agent that minimizes the lifetime of the active ester.
Recommendation: Use EDC/HOAt or DCC/DMAP at 0°C .
Critical Step: Add the alcohol immediately or premix it with the catalyst. If the activated acid sits without the external nucleophile, the internal hydroxyl will eventually find the activated carbonyl and cyclize.
Protection: If the problem persists, you must protect the hydroxyl group (e.g., as a TBS ether) before the esterification step, then deprotect later.
Q: Does temperature affect the ratio?A: Yes. Higher temperatures generally favor the thermodynamic product. Since the lactone is often the thermodynamic sink (especially for phthalides), lower temperatures (kinetic control) favor the open-chain ester, provided the reaction rate is sufficient.
References
BenchChem Technical Support. (2025).[2][3][5] Application Notes: Functionalization Reactions of 2-Hydroxymethylbenzoic Acid. Retrieved from
Comparative Guide: 1H NMR Interpretation of Methyl 3-(hydroxymethyl)-2-methoxybenzoate
Executive Summary Methyl 3-(hydroxymethyl)-2-methoxybenzoate is a critical pharmacophore scaffold, notably serving as a key intermediate in the synthesis of benzoxaborole antifungals (e.g., Tavaborole analogs) and kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3-(hydroxymethyl)-2-methoxybenzoate is a critical pharmacophore scaffold, notably serving as a key intermediate in the synthesis of benzoxaborole antifungals (e.g., Tavaborole analogs) and kinase inhibitors.
This guide compares the spectral performance of this target molecule against its synthetic precursor (the aldehyde) and structural regioisomers . By focusing on the "spectral delta" between these states, researchers can objectively validate reaction completion and structural integrity without relying on low-resolution techniques like TLC.
Core Comparison Matrix
Feature
Target: Alcohol
Alternative 1: Precursor (Aldehyde)
Alternative 2: Regioisomer
Key Signal
(Methylene)
(Formyl)
Aromatic Coupling Pattern
Shift ()
~4.5 - 4.7 ppm (Doublet/Singlet)
~9.9 - 10.0 ppm (Singlet)
Varies (often ABX system)
Performance
Indicates Reduction Complete
Indicates Starting Material
Indicates Wrong Isomer
OH Signal
Visible in DMSO- (~5.2 ppm)
Absent
Visible (distinct shift)
Structural Analysis & Electronic Environment
To interpret the NMR accurately, one must understand the electronic push-pull mechanisms at play on the benzene ring.
Position 1 (Ester): Electron Withdrawing Group (EWG). Deshields ortho protons (H6).
Position 2 (Methoxy): Electron Donating Group (EDG) by resonance, but sterically crowded. Shielding effect competes with the deshielding ester.
Position 3 (Hydroxymethyl): Weakly withdrawing (inductive).
The "Fingerprint" Region: The aromatic protons form an ABC spin system (or ABX depending on field strength), distinct from the symmetric patterns of para-substituted alternatives.
Visualization: HMBC Connectivity Logic
The following diagram illustrates the critical Heteronuclear Multiple Bond Correlations (HMBC) required to confirm the position of the hydroxymethyl group relative to the ester.
Figure 1: Structural assignment logic flow. The Benzylic protons provide the "anchor" to confirm regiochemistry via HMBC.
Comparative Interpretation: Target vs. Precursor
The most common synthetic route involves the reduction of Methyl 3-formyl-2-methoxybenzoate . The "Performance" of the synthesis is measured by the complete disappearance of the aldehyde signal.
Detailed Chemical Shift Data (DMSO-
)
Proton Assignment
Precursor (Aldehyde) [1]
Target (Alcohol) [Derived]
Interpretation Notes
-CHO (Formyl)
9.92 ppm (s)
Absent
Primary metric for reaction completion.
-CH2- (Benzylic)
Absent
4.55 - 4.75 ppm (d or s)
Appears as a doublet if coupled to OH; singlet if exchange occurs.
-OH (Hydroxyl)
Absent
5.10 - 5.30 ppm (t)
Only visible in dry DMSO/Acetone. Triplet splitting indicates coupling to .
H-6 (Ortho to Ester)
7.80 - 7.90 ppm
7.60 - 7.70 ppm
Moves upfield as the electron-withdrawing CHO is removed.
H-4 (Ortho to Alkyl)
8.00 - 8.10 ppm
7.45 - 7.55 ppm
Significant Shift: H4 is no longer deshielded by the aldehyde carbonyl.
H-5 (Meta)
7.30 - 7.40 ppm
7.15 - 7.25 ppm
Remains the most shielded aromatic proton.
Ester -OCH3
~3.94 ppm
~3.85 ppm
Slight upfield shift due to reduced conjugation.
Ether -OCH3
~3.83 ppm
~3.75 ppm
Distinct from Ester OMe.
Critical Insight: In the aldehyde precursor, the proton at Position 4 is heavily deshielded by the ortho-formyl group. Upon reduction to the alcohol, this proton shifts upfield by nearly 0.5 ppm. This "relaxation" of the aromatic ring current is a secondary confirmation of reduction, even if the aliphatic region is obscured by solvent peaks.
To ensure the spectrum is authoritative (trustworthy), you must prevent the "invisible OH" phenomenon caused by proton exchange.
Step-by-Step Methodology
Solvent Selection: Use DMSO-
(99.9% atom D) or Acetone- .
Why:
is often acidic (traces of HCl), which catalyzes proton exchange, collapsing the OH doublet/triplet into a broad, undetectable mound. DMSO forms hydrogen bonds, "locking" the OH proton in place.
Sample Concentration: Prepare a solution of 10-15 mg in 0.6 mL solvent.
Why: High concentrations can induce intermolecular H-bonding, shifting the OH peak. Consistent concentration ensures reproducible shifts.
Acquisition Parameters:
Pulse Angle:
(ensures accurate integration).
Relaxation Delay (
): > 5 seconds .
Why: The quaternary carbons and methoxy groups have long
relaxation times. Short delays lead to under-integration of the methyl esters, confusing the 3:3 ratio.
Validation (The "D2O Shake"):
After acquiring the standard spectrum, add 1 drop of
to the tube, shake, and re-acquire.
Result: The peak at ~5.2 ppm (OH) must disappear, and the doublet at ~4.6 ppm (
) must collapse to a sharp singlet. This confirms the identity of the alcohol.
Workflow Visualization
Figure 2: Validation workflow to distinguish the hydroxymethyl group from water or impurities.
Distinguishing Regioisomers
A common synthetic pitfall is the formation of Methyl 2-(hydroxymethyl)-3-methoxybenzoate (swapped positions of substituents).
Target (3-hydroxymethyl-2-methoxy): The methylene (
) is flanked by a proton (H4) and a methoxy group.
Isomer (2-hydroxymethyl-3-methoxy): The methylene is "sandwiched" between the ester and the methoxy.
Effect: The "sandwiched" methylene in the isomer will be significantly more deshielded (downfield shift > 4.8 ppm) due to the proximity of the ester carbonyl anisotropy.
Coupling: In the target, H4 and H6 are chemically inequivalent doublets (with meta coupling). In symmetric isomers (like 4-hydroxymethyl-3,5-dimethoxy...), the aromatic region simplifies.
References
Aldehyde Precursor Data: Preparation method of methyl 5-formyl-2-methoxybenzoate. (Patent CN109096107B). Google Patents. Link
Note: Provides the baseline aromatic shifts for the 2-methoxy-benzo
General Shift Rules: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for calculating substituent effects on benzene rings).
Benzoxaborole Synthesis Context: Baker, S. J., et al. (2006).[1] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[1] Journal of Medicinal Chemistry, 49(15), 4447–4450.[1] Link
Context: Establishes the synthetic relevance of the hydroxymethyl intermedi
NMR Solvent Effects: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
Context: Essential for identifying water/solvent peaks that may overlap with the hydroxymethyl signal.
Comparative Guide: Mass Spectrometry Fragmentation of Methyl 3-(hydroxymethyl)-2-methoxybenzoate
This guide details the mass spectrometry fragmentation patterns of Methyl 3-(hydroxymethyl)-2-methoxybenzoate , distinguishing it from structural isomers through mechanistic analysis of "ortho effects" and specific ion p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mass spectrometry fragmentation patterns of Methyl 3-(hydroxymethyl)-2-methoxybenzoate , distinguishing it from structural isomers through mechanistic analysis of "ortho effects" and specific ion pathways.
Executive Summary
Methyl 3-(hydroxymethyl)-2-methoxybenzoate (MW 196.20 Da) is a critical pharmacophore intermediate, often utilized in the synthesis of benzoxaborole drugs (e.g., Tavaborole) and salicylate derivatives. Its analysis requires precise differentiation from regioisomers such as methyl 2-(hydroxymethyl)-3-methoxybenzoate and methyl 4-(hydroxymethyl)-2-methoxybenzoate.
This guide establishes the ortho-methoxy ester interaction as the primary diagnostic fragmentation mechanism. Unlike its isomers, the 1,2,3-substitution pattern facilitates specific hydrogen transfer and cyclization pathways that are distinct in both Electron Ionization (EI) and Electrospray Ionization (ESI).
Experimental Protocols
To replicate the fragmentation data described, the following standardized protocols are recommended.
Protocol A: GC-MS (Electron Ionization)[1]
Instrument: Agilent 7890B/5977B or equivalent single quadrupole MS.
Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Inlet: Splitless mode, 250°C.
Oven Program: 60°C (1 min hold)
20°C/min 280°C (5 min hold).
Ion Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C.
Scan Range: m/z 40–400.
Protocol B: LC-MS/MS (Electrospray Ionization)
Instrument: Thermo Q-Exactive or Sciex Triple Quad.
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Ionization: ESI Positive Mode (+).
Collision Energy (CE): Stepped NCE 20, 35, 50 eV.
Fragmentation Analysis & Mechanism
Electron Ionization (EI) Pathways
The EI spectrum of methyl 3-(hydroxymethyl)-2-methoxybenzoate is dominated by the interaction between the C1-ester and the C2-methoxy group (the "Ortho Effect"), modified by the C3-hydroxymethyl group.
Acylium Ion. Cleavage of the methoxy group from the ester. Standard benzoate fragmentation.
164
[M – CH₃OH]⁺
Ortho Effect Product. Elimination of neutral methanol. This requires a hydrogen transfer, facilitated by the ortho-methoxy group or the hydroxymethyl group. Diagnostic for ortho-substituted benzoates.
136
[M – C₂H₄O₂]⁺
Secondary Loss. Loss of CO from the m/z 164 ion.
135
[M – OCH₃ – CH₂O]⁺
Methoxy-Benzyl Cation. Sequential loss of methoxy radical (from ester) and formaldehyde (from ether).
107
[C₇H₇O]⁺
Hydroxytropylium Ion. Characteristic aromatic fragment indicating the presence of the benzyl alcohol moiety.
Mechanism: The Ortho-Methoxy Effect
The proximity of the C1-ester and C2-methoxy groups allows for a specific rearrangement. The radical cation [M]⁺ can eliminate formaldehyde (CH₂O) or methanol (CH₃OH) via a 6-membered transition state. In this specific molecule, the C3-hydroxymethyl group can also participate, potentially losing water (m/z 178) or interacting with the C2-methoxy oxygen.
ESI-MS/MS Fragmentation
In positive ESI, the molecule forms the protonated species [M+H]⁺ at m/z 197 .
Precursor: m/z 197.08 [M+H]⁺
Major Transition:197
165 (Loss of Methanol, 32 Da).
Mechanism:[1][2][3] Protonation of the ester methoxy group followed by elimination of MeOH to form the acylium ion.
Secondary Transition:197
179 (Loss of Water, 18 Da).
Mechanism:[1][2][3] Loss of H₂O from the C3-hydroxymethyl group, forming a resonance-stabilized benzylic cation.
Diagnostic Transition:197
133 .
Mechanism:[1][2][3] Sequential loss of MeOH and CH₂O (formaldehyde).
Comparative Differentiation Guide
Distinguishing the target from its isomers is crucial for impurity profiling.
Check m/z 164 vs 165: If m/z 164 is the dominant base peak (dominating 165 by >5:1), suspect Isomer A (Phthalide formation).
Check m/z 135: Significant abundance suggests the Target or Isomer B (Ortho-methoxy effect).
Differentiation of Target vs. Isomer B: The target (3-isomer) has the hydroxymethyl group ortho to the methoxy. This steric crowding often leads to a higher abundance of "proximity effects" (e.g., combined loss of H₂O + MeOH) compared to the para (4-isomer) where the hydroxymethyl is isolated.
Visualization of Fragmentation Pathways[2][3][7][8][9]
The following diagram illustrates the primary fragmentation pathways for Methyl 3-(hydroxymethyl)-2-methoxybenzoate under Electron Ionization.
Figure 1: Proposed EI fragmentation pathway highlighting the competition between simple cleavage (m/z 165) and the ortho-effect rearrangement (m/z 164).
References
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of Methyl 2-methoxybenzoate (Ortho Effect Analog). National Institute of Standards and Technology. Link
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
BenchChem Technical Support. (2025). Comparative Spectroscopic Analysis of Hydroxymethyl Benzoic Acid Isomers. Link
American Elements. (2024). Methyl 3-(hydroxymethyl)-2-methoxybenzoate Product Data. Link[5]
Technical Guide: Distinguishing 2-Methoxy and 3-Methoxy Benzoate Derivatives
Executive Summary Distinguishing 2-methoxybenzoic acid ( -anisic acid) from 3-methoxybenzoic acid ( -anisic acid) is a common challenge in medicinal chemistry and metabolite identification. While they share the same mole...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Distinguishing 2-methoxybenzoic acid (
-anisic acid) from 3-methoxybenzoic acid (-anisic acid) is a common challenge in medicinal chemistry and metabolite identification. While they share the same molecular weight (152.15 g/mol ) and similar polarity, their structural differences—specifically the proximity of the methoxy group to the carboxylic acid—dictate distinct spectroscopic and chromatographic behaviors.
The "Bottom Line" Differentiation Matrix:
Feature
2-Methoxybenzoic Acid (Ortho)
3-Methoxybenzoic Acid (Meta)
H NMR (Aromatic)
Complex multiplet (ABCD system). No isolated singlet-like proton.
Distinct singlet-like triplet ( Hz) at C2 position.
Mass Spectrometry (EI)
"Ortho Effect": Prominent loss of neutral ( 134) and .
Standard fragmentation: Loss of ( 135) and ( 107).
IR Spectroscopy
Shifted C=O stretch due to intramolecular H-bonding.[1]
Standard carboxylic acid C=O stretch ( cm).
HPLC Elution (C18)
Typically elutes later (more hydrophobic due to internal H-bond).
Typically elutes earlier (more interaction with polar mobile phase).
pKa
(Resonance/Steric competition).
(Inductive effect).[2] Not reliable for distinction.
Molecular Fundamentals: The "Ortho Effect"[3][4]
To distinguish these isomers, one must understand the underlying physical chemistry. The 2-methoxy isomer exhibits the Ortho Effect , where the steric proximity of the methoxy group to the carboxylic acid allows for intramolecular interactions that are geometrically impossible in the 3-methoxy isomer.
Intramolecular Hydrogen Bonding: In 2-methoxybenzoic acid, the carbonyl oxygen can accept a hydrogen bond from the hydroxyl group, or conversely, the methoxy oxygen can interact with the acidic proton. This "locks" the molecule into a more planar, compact conformation, increasing its lipophilicity (logP) and altering its vibrational modes (IR).
Electronic Shielding: The electron-donating methoxy group (
) exerts a resonance effect (+R) and an inductive effect (-I). In the ortho position, the steric inhibition of resonance can decouple the carboxyl group from the ring, whereas in the meta position, resonance is not possible directly into the carboxyl group, leaving only the inductive effect.
Spectroscopic Differentiation[1]
A. Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for structural confirmation.
1.
H NMR Analysis (Proton)
3-Methoxybenzoic Acid (The "Smoking Gun"): Look for the proton at position 2 (H2). It is flanked by the carboxyl and methoxy groups, isolating it from the other aromatic protons. It appears as a narrow triplet or doublet of doublets with a very small coupling constant (
Hz).
2-Methoxybenzoic Acid: Lacks this isolated proton. The aromatic region (7.0 - 8.0 ppm) shows a complex pattern of four protons (H3, H4, H5, H6) with strong ortho couplings (
Hz). H3 and H6 often appear as doublets, while H4 and H5 appear as triplets.
2.
C NMR Analysis
Ipso Carbons: The carbon attached to the methoxy group will be significantly deshielded (
ppm). In the ortho isomer, the carboxyl carbon signal may shift upfield slightly due to the "ortho effect" shielding compared to the meta isomer.
B. Infrared Spectroscopy (IR)[5]
2-Methoxy: Expect a split or shifted carbonyl (
) peak. The intramolecular hydrogen bond weakens the bond, broadening the stretch at 2500-3300 cm significantly more than in the meta isomer.
3-Methoxy: Displays the classic, sharp carboxylic acid dimer peaks without the interference of intramolecular chelation.
Mass Spectrometry: Fragmentation Pathways
Mass spectrometry (EI or ESI-MS/MS) provides structural proof via fragmentation patterns.
2-Methoxy (Ortho Effect): The proximity of the methoxy group facilitates a hydrogen transfer to the carbonyl oxygen via a 6-membered transition state. This leads to the elimination of neutral molecules like water (
) or formaldehyde ().
Key Fragment:
152 122 (Loss of ) or 120 (Loss of ).
3-Methoxy (Standard): Lacks the geometry for this transfer. It follows standard benzoate fragmentation.
Key Fragment:
152 135 (Loss of ) 107 (Loss of ).
Visualization: Analytical Decision Tree
Figure 1: Analytical decision tree for distinguishing methoxybenzoic acid isomers using NMR and MS.
Chromatographic Separation (HPLC)[6][7]
Separating these isomers requires a method that exploits their polarity differences.
Column Selection:
A C18 column is standard, but a Phenyl-Hexyl column often provides better selectivity for aromatic isomers due to
interactions.
Methodology:
Because these are weak acids (pKa
4.1), pH control is critical. You must suppress ionization (keep them protonated) to retain them on a hydrophobic column.
Mobile Phase A: Water + 0.1% Formic Acid (pH
2.7).
Mobile Phase B: Acetonitrile (or Methanol).
Elution Order: 2-Methoxybenzoic acid is capable of intramolecular hydrogen bonding, effectively "hiding" its polar groups. This makes it more hydrophobic than the 3-methoxy isomer.
Objective: Obtain clear splitting patterns for aromatic protons.
Solvent: Use DMSO-
rather than CDCl if possible. DMSO disrupts intermolecular dimers, sharpening the peaks, though CDCl is acceptable for observing intramolecular H-bonding effects in the 2-isomer.
Concentration: Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent.
Acquisition: Run a standard proton scan (16 scans minimum). Zoom into the 6.5–8.0 ppm region.
Analysis: Look specifically for the signal at
7.4-7.6 ppm. If it is a triplet with Hz, it is the 3-methoxy isomer.
Protocol B: HPLC Separation Conditions
Objective: Baseline separation of isomers.
Parameter
Setting
Column
C18 or Phenyl-Hexyl (150 x 4.6 mm, 3-5 m)
Flow Rate
1.0 mL/min
Temperature
30°C
Detection
UV @ 230 nm and 280 nm
Mobile Phase A
Water + 0.1% Phosphoric Acid (or Formic Acid for MS)
Mobile Phase B
Acetonitrile
Gradient
0-5 min: 10% B (Isocratic hold) 5-20 min: 10% 60% B (Linear ramp)
Visualization: MS Fragmentation Mechanism
Figure 2: The "Ortho Effect" mechanism in Mass Spectrometry, specific to 2-methoxybenzoate.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11370, 2-Methoxybenzoic acid. Retrieved February 17, 2026 from [Link]
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24847342, 3-Methoxybenzoic acid. Retrieved February 17, 2026 from [Link]
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[3] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94.[3] [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: UV-Vis Absorption Spectra of Polysubstituted Benzoates
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polysubstituted benzoates—ranging from simple preservatives like methyl paraben to complex antioxidants like gallic acid—are ubiquitous in pharmaceutical formulations. Their UV-Vis absorption profiles are not merely identification tags; they are direct readouts of the electronic environment of the benzene ring.
This guide moves beyond basic spectral libraries to explain why spectra shift, providing a comparative analysis of mono-, di-, and tri-substituted derivatives. It equips researchers with the mechanistic insight to predict spectral behavior, optimize detection methods (HPLC-UV), and troubleshoot formulation stability issues (e.g., pH-induced shifts).
Mechanistic Foundation: The Electronic Stage
To interpret the spectra of polysubstituted benzoates, one must understand the interplay between the aromatic
-system and its substituents.
Electronic Transitions
The benzene ring exhibits three primary absorption bands originating from
transitions:
E1 Band (184 nm): High energy, usually obscured by solvent cutoff.
E2 Band (Primary, ~203 nm): Strong intensity (
).
B Band (Secondary, ~254 nm): Forbidden transition, weak intensity (
), characterized by fine structure in non-polar solvents.
Substituent Effects (Auxochromes & Chromophores)
Substituents alter these bands via Mesomeric (Resonance) and Inductive effects.
Electron Donating Groups (EDGs): Substituents like
, , and possess lone pairs that interact with the ring's -system (n- conjugation). This raises the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the energy gap ().
Result:Bathochromic Shift (Red Shift) and Hyperchromic Effect (increased intensity).
Electron Withdrawing Groups (EWGs): The carboxyl group (
) withdraws electrons, extending the conjugation system.
Result: Significant Red Shift of the E2 band (often merging with the B band).
Visualization: Electronic Interaction Pathway
The following diagram illustrates how substituents modify the benzene spectral baseline.
Figure 1: Causal pathway of substituent effects on the benzene chromophore.
Comparative Analysis: Mono- vs. Poly-substitution
The following data synthesizes experimental values for key benzoate derivatives. Note how increasing oxygenation (adding -OH/-OR groups) progressively shifts the absorption maximum.
Spectral Data Summary[1]
Compound
Structure
Substituents
(nm)*
(L/mol·cm)
Key Feature
Benzoic Acid
Phenyl-COOH
None (on ring)
230, 273
~10,000 (230nm)
Baseline reference. Distinct E2 and B bands.
Methyl Paraben
4-Hydroxybenzoate
4-OH
256
~16,000
Strong bathochromic shift due to para-OH resonance.
Salicylic Acid
2-Hydroxybenzoate
2-OH
236, 296
~3,500 (296nm)
Intramolecular H-bonding stabilizes excited state, causing large red shift.
Vanillic Acid
4-Hydroxy-3-methoxy
3-OCH3, 4-OH
260, 292
~14,000
Additive effect of methoxy auxochrome.
Gallic Acid
3,4,5-Trihydroxy
3,4,5-OH
215, 270
~9,500 (270nm)
Broad absorption due to multiple resonance contributors.
Syringic Acid
4-Hydroxy-3,5-dimethoxy
3,5-OCH3, 4-OH
275
~12,000
Steric crowding and heavy electron donation maximize red shift.
*Data represents typical values in Methanol/Ethanol. Aqueous values may vary by 2-5 nm.
Critical Comparisons
Case A: The "Ortho" Effect (Methyl Paraben vs. Salicylic Acid)
While Methyl Paraben (para-substituted) absorbs at 256 nm , Salicylic Acid (ortho-substituted) shows a distinct band near 296 nm .
Mechanism: The ortho-hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen of the benzoate. This "chelating" effect stabilizes the molecule in a planar configuration and significantly lowers the energy of the excited state, leading to a dramatic red shift compared to the para isomer.
Case B: The "Additive" Effect (Vanillic vs. Syringic Acid)
Comparing Vanillic (di-substituted) to Syringic (tri-substituted) acid reveals the additivity of auxochromes.
Adding a second methoxy group at position 5 (Syringic) pushes the
from ~260 nm (Vanillic) to ~275 nm . The increased electron density in the ring facilitates the transition.
Environmental Factors: Solvent & pH[2]
Spectral data is meaningless without context. The environment of the molecule can alter the spectrum as much as the substituents themselves.
pH-Dependent Ionization
Polysubstituted benzoates behave as weak acids. The ionization state (protonated vs. deprotonated) radically alters the resonance.
Phenolic Deprotonation (pH > pKa ~8-10):
Conversion of
to creates a powerful electron donor.
Result: Massive Bathochromic Shift (+10 to +20 nm) and Hyperchromic effect.
Application: This shift is often used in differential UV spectroscopy to quantify phenols in complex matrices.
Carboxyl Deprotonation (pH > pKa ~4):
Conversion of
to creates a symmetrical resonance structure that is less effective at conjugating with the ring than the protonated carbonyl.
Result: Slight Hypsochromic (Blue) Shift and loss of fine structure.
Solvatochromism
Polar Protic Solvents (Water, Methanol): Stabilize the polar excited state of
transitions, leading to a Red Shift. However, they can Blue Shift bands by stabilizing the non-bonding ground state via H-bonding.
Non-Polar Solvents (Hexane): Preserve vibrational fine structure (B-band) which is often smoothed out in polar solvents.
To ensure reproducibility (Trustworthiness), follow this self-validating protocol.
Workflow
The following Graphviz diagram outlines the critical decision points in the experimental workflow.
Figure 2: Step-by-step workflow for accurate UV-Vis acquisition of benzoate derivatives.
Detailed Methodology
Stock Solution: Prepare a 1.0 mg/mL stock in Methanol (HPLC grade). Most polysubstituted benzoates have limited water solubility in the protonated form.
Working Standard: Dilute stock to ~10 µg/mL.
Validation Step: The absorbance at
must fall between 0.2 and 0.8 AU to adhere to the Beer-Lambert linear range.
Blanking: Use the exact solvent batch used for dilution. Mismatched blanks cause baseline drift below 220 nm.
Scanning: Scan from 200 to 400 nm.
Note: If using a glass cuvette, data <300 nm is invalid. Quartz cuvettes are mandatory.
References
NIST Chemistry WebBook. UV/Visible Spectra of Benzoic Acid and Derivatives. National Institute of Standards and Technology.[1]
[Link][1]
Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics.
[Link]
SIELC Technologies. UV-Vis Spectrum of Methylparaben and Gallic Acid.
[Link]
Friedman, M., et al.Substituent Effects on the UV Spectra of Benzoic Acid Derivatives. Journal of Chemical Education.
Definitive Guide: Disposal of Methyl 3-(hydroxymethyl)-2-methoxybenzoate
Executive Summary & Chemical Identification Objective: This guide provides a validated, step-by-step protocol for the safe segregation, packaging, and disposal of Methyl 3-(hydroxymethyl)-2-methoxybenzoate. It is designe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identification
Objective: This guide provides a validated, step-by-step protocol for the safe segregation, packaging, and disposal of Methyl 3-(hydroxymethyl)-2-methoxybenzoate. It is designed for laboratory safety officers and researchers to ensure compliance with EPA (RCRA) and OSHA standards.
Scope: This protocol applies to the pure substance (solid), reaction mixtures, and contaminated debris.
Chemical Profile
Parameter
Detail
Chemical Name
Methyl 3-(hydroxymethyl)-2-methoxybenzoate
CAS Number
1427363-87-8
Molecular Formula
C₁₀H₁₂O₄
Physical State
Solid (typically white to off-white powder)
Primary Hazards
Acute Toxicity (Oral), Skin/Eye Irritant
Waste Category
Non-Halogenated Organic Solid
Hazard Assessment & Pre-Disposal Characterization
Scientific Integrity Note: Before handling waste, you must understand the reactivity of the specific functional groups. This molecule contains an ester (susceptible to hydrolysis) and a primary alcohol (susceptible to oxidation).
Hazard Classification (GHS)
Based on structural analogs and vendor Safety Data Sheets (SDS), treat this compound with the following precautions [1]:
Under the Resource Conservation and Recovery Act (RCRA), this specific CAS is not currently listed on the EPA P-list (acutely toxic) or U-list (toxic) [2]. However, it must be characterized by its properties:
Ignitability (D001): Unlikely for the pure solid, but if dissolved in flammable solvents (e.g., Methanol, Ethyl Acetate), the mixture becomes D001.
Toxicity (D004-D043): Does not contain regulated heavy metals or common TCLP organics (like benzene or chloroform).
Designation: Classify as Non-Regulated Organic Chemical Waste (unless mixed with hazardous solvents).
Segregation & Storage Protocols
The Causality of Segregation: Improper mixing is the leading cause of lab waste accidents. This compound is an organic ester/alcohol.
DO NOT MIX WITH: Strong Oxidizers (e.g., Nitric Acid, Peroxides). The hydroxymethyl group can be oxidized exothermically.
DO NOT MIX WITH: Strong Bases (e.g., NaOH). This will hydrolyze the ester, generating heat and methanol (flammable) as a byproduct.
Storage Requirements[4][8][9]
Container: High-Density Polyethylene (HDPE) or Amber Glass.
Environment: Store in a cool, dry area away from direct sunlight.
Labeling: Must be labeled "Hazardous Waste - Non-Halogenated Organic."
Step-by-Step Disposal Workflow
Scenario A: Pure Solid or Contaminated Debris (Gloves/Paper)
Collect: Place the solid substance or contaminated wipes into a wide-mouth HDPE jar .
Label: Affix a hazardous waste tag. Write the full chemical name. Do not use abbreviations/acronyms.
Seal: Ensure the lid is screwed on tightly.
Transfer: Move to the Satellite Accumulation Area (SAA).
Scenario B: Solubilized in Organic Solvent (Reaction Mixture)
Identify Solvent: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol).
Select Stream:
If solvent is Non-Halogenated (Acetone, MeOH): Dispose in Red Can (Flammable/Combustible).
If solvent is Halogenated (DCM, Chloroform): Dispose in Yellow Can (Halogenated Waste).
Check pH: Ensure the solution is neutral (pH 6-8) to prevent ester hydrolysis in the waste drum. Neutralize if necessary before adding to the drum.
Scenario C: Aqueous Solution
Prohibition: Do NOT pour down the drain. Even if "non-toxic," organic esters contribute to high Chemical Oxygen Demand (COD) in water treatment [3].
Action: Collect in a carboy labeled "Aqueous Organic Waste" for off-site incineration.
Decision Matrix (Visualization)
Figure 1: Logic flow for determining the correct waste stream based on the physical state and solvent matrix.
Emergency Spill Response
Self-Validating Safety: In the event of a spill, the priority is minimizing dust generation to prevent inhalation (H335).
PPE: Don nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator.
Containment:
Solid: Do not dry sweep. Cover with wet paper towels to suppress dust, then scoop into a waste bag.
Liquid: Dike the spill with absorbent pillows or vermiculite.
Decontamination: Clean the surface with a soap/water solution. The ester is slightly lipophilic; water alone may not remove sticky residues.
Disposal: All cleanup materials must be treated as hazardous waste (See Scenario A).
References
Fluorochem. (2024). Safety Data Sheet: Methyl 3-(hydroxymethyl)-2-methoxybenzoate. Retrieved from
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261. Retrieved from
Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from
A Researcher's Guide to Personal Protective Equipment for Handling Methyl 3-(hydroxymethyl)-2-methoxybenzoate
This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with Methyl 3-(hydroxymethyl)-2-methoxybenzoate. Moving beyond a simple checklist, we w...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with Methyl 3-(hydroxymethyl)-2-methoxybenzoate. Moving beyond a simple checklist, we will explore the causal links between the chemical's hazard profile and the required personal protective equipment (PPE), ensuring a deep, actionable understanding of the necessary safety measures.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the specific risks associated with Methyl 3-(hydroxymethyl)-2-methoxybenzoate is the foundation of a robust safety plan. This compound is classified under the Globally Harmonized System (GHS) with the following key hazards:
The designated GHS pictogram is GHS07, representing an irritant.[2] The signal word is "Warning".[1][2][3] These classifications are not merely administrative; they are the scientific basis for the selection of every piece of protective equipment that follows. Skin and eye irritation dictates the need for barrier protection, while respiratory irritation necessitates stringent ventilation controls.
Core Protective Equipment: Your First Line of Defense
Based on the hazard profile, a specific suite of PPE is mandatory. The goal is to create a complete barrier between you and the chemical, mitigating all primary routes of exposure (inhalation, skin contact, eye contact).
Eye and Face Protection
Direct contact with Methyl 3-(hydroxymethyl)-2-methoxybenzoate can cause serious eye irritation.[1]
Minimum Requirement: Safety glasses with side-shields conforming to government standards such as NIOSH (US) or EN 166 (EU) must be worn at all times.
Best Practice/High-Risk Scenarios: For procedures with a risk of splashing or aerosol generation, upgrade to chemical safety goggles.[4] In situations involving larger quantities, a face shield used in conjunction with goggles provides an additional layer of protection.[5]
Skin and Body Protection
Gloves: Chemically resistant gloves are required. Always inspect gloves for tears or punctures before use. Given the compound's classification as a skin irritant, proper glove removal technique (without touching the outer surface) is critical to prevent cross-contamination. Dispose of contaminated gloves in accordance with institutional and local regulations.
Protective Clothing: A standard laboratory coat is mandatory to protect against incidental skin contact.[6] For tasks with a higher risk of contamination, consider chemically resistant aprons or sleeves. All contaminated clothing must be removed immediately and washed thoroughly before reuse.[1][3]
Respiratory Protection
The potential for respiratory tract irritation is a key concern.[1][3]
Primary Engineering Control: All handling of Methyl 3-(hydroxymethyl)-2-methoxybenzoate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] This is the most effective way to prevent inhalation exposure.
Secondary Protection: If a fume hood is unavailable or if ventilation is inadequate, a suitable NIOSH-approved dust respirator must be used.[5] The choice of respirator should be based on a formal risk assessment of the specific procedure.
The following table summarizes the required PPE for handling this compound.
Task / Scenario
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Low-Volume Weighing/Handling
Safety Glasses with Side-Shields
Chemically Resistant Gloves
Laboratory Coat
Chemical Fume Hood
Solution Preparation / Transfers
Chemical Safety Goggles
Chemically Resistant Gloves
Laboratory Coat
Chemical Fume Hood
Large-Scale Operations
Goggles & Face Shield
Chemically Resistant Gloves
Chemical Resistant Apron & Lab Coat
Chemical Fume Hood
Spill Cleanup
Chemical Safety Goggles
Heavy-Duty Chemical Gloves
Chemical Resistant Apron & Lab Coat
NIOSH-Approved Respirator
Operational Protocol: A Step-by-Step Workflow
A self-validating safety protocol extends beyond simply wearing PPE; it encompasses the entire workflow from preparation to disposal.
Caption: Safe Handling Workflow for Methyl 3-(hydroxymethyl)-2-methoxybenzoate.
Emergency Procedures: Responding to Exposure
In the event of an exposure, immediate and correct first aid is crucial.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1][4][6] Remove contact lenses if present and easy to do.[1] Seek prompt medical attention.[1][6]
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][7] Remove all contaminated clothing and shoes.[1][6] If skin irritation persists, seek medical advice.[6][7]
Inhalation: Relocate the individual to fresh air at once.[1][7] Keep the person warm and at rest in a position comfortable for breathing.[1][7] If breathing is difficult or if the person feels unwell, seek immediate medical attention.[4][7]
Ingestion: Wash out the mouth with water.[1] Do NOT induce vomiting.[1] Call a poison control center or physician immediately for guidance.[2][4]
Disposal of Contaminated Materials
Proper disposal is the final step in the safe handling lifecycle.
Chemical Waste: Unused material and residues should be treated as hazardous waste and disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[1][3][4] Do not allow the product to enter drains or waterways.[1]
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a suitable, closed container and disposed of as chemical waste.
By adhering to this comprehensive guide, researchers can confidently and safely handle Methyl 3-(hydroxymethyl)-2-methoxybenzoate, ensuring both personal safety and the integrity of their work.
References
Safety Data Sheet - ChemScene. (2025). ChemScene.
First Aid Procedures for Chemical Hazards. NIOSH - CDC.
MATERIAL SAFETY DATA SHEET - Chemcia Scientific. Chemcia Scientific.
SAFETY DATA SHEET - TCI Chemicals. (2018). TCI Chemicals.
SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
SAFETY D
Methyl 2-amino-3-hydroxy-4-methoxybenzoate - AK Scientific, Inc. AK Scientific, Inc.
Methyl 3-hydroxybenzoate - Safety D
Chemcia Scientific, LLC MATERIAL SAFETY D
SAFETY DATA SHEET SECTION 1: Identific
SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.